Nav1.8-IN-6
Description
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Properties
Molecular Formula |
C19H17F6N3O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(2-oxo-1H-pyridin-4-yl)-4-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]benzamide |
InChI |
InChI=1S/C19H17F6N3O2/c20-18(21,22)11-4-7-28(8-5-11)15-9-12(19(23,24)25)1-2-14(15)17(30)27-13-3-6-26-16(29)10-13/h1-3,6,9-11H,4-5,7-8H2,(H2,26,27,29,30) |
InChI Key |
DDJFFOCCZAPMEO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the propagation of pain signals.[1] Predominantly expressed in peripheral sensory neurons, including dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 has emerged as a high-priority therapeutic target for the development of novel, non-opioid analgesics.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of selective Nav1.8 inhibitors, leveraging publicly available data from well-characterized modulators as illustrative examples. It details the biophysical properties of the channel, the molecular interactions of inhibitors, and the experimental protocols used to elucidate these mechanisms.
The Nav1.8 Channel: A Unique Target for Pain Therapy
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel with distinct biophysical properties that differentiate it from other Nav subtypes.[1][3] These characteristics include a more depolarized voltage dependence of activation and slower inactivation kinetics, allowing it to remain active at depolarized membrane potentials where other sodium channels are inactivated.[1][3][4] This feature makes Nav1.8 a key contributor to the upstroke of the action potential, especially during the repetitive firing of nociceptive neurons that is characteristic of chronic pain states.[1][3][5] Genetic and pharmacological evidence strongly supports the role of Nav1.8 in both inflammatory and neuropathic pain.[6][7]
Mechanism of Action: State-Dependent Blockade
Selective inhibitors of Nav1.8 typically exhibit a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the channel. This voltage- and use-dependent blockade is a key feature for therapeutic efficacy, as it allows for targeted inhibition of hyperactive neurons, such as those involved in pain signaling, with less impact on normally functioning neurons.
A notable example of a selective Nav1.8 blocker is A-803467, which demonstrates potent inhibition of the human Nav1.8 channel.[7] Cryo-electron microscopy studies have revealed that A-803467 binds within the central cavity of the pore domain, physically occluding the ion conduction pathway.[8] This binding is facilitated by specific residues within the S6 transmembrane segments of the channel's four domains.[8][9] The preference of such blockers for the inactivated state suggests that the conformational changes associated with channel inactivation expose or enhance the accessibility of the binding site.[8]
dot
Caption: State-dependent inhibition of the Nav1.8 channel.
Quantitative Analysis of Nav1.8 Inhibition
The potency and selectivity of Nav1.8 inhibitors are quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the activity of different compounds.
| Compound | Assay Type | Cell Line | Nav1.8 IC50 (nM) | Selectivity vs. other Nav channels | Reference |
| A-803467 | Electrophysiology | Recombinant | 8 | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [7] |
| PF-01247324 | Not Specified | Not Specified | Not Specified | Significant selectivity over Nav1.5 | [4] |
| Compound 2 (from[6]) | VSP-FRET | HEK293 | Not Specified | ~20-fold vs. TTX-S channels | [6] |
| Compound 13 (from[5]) | Qube automated patch clamp | Not Specified | 220 | Not Specified | [5] |
| Compound 20 (from[5]) | Qube automated patch clamp | Not Specified | 42 | >30 µM vs. Nav1.5, 1.6, 1.7 | [5] |
Experimental Protocols
Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording is the gold standard for characterizing the biophysical effects of compounds on ion channels.
Objective: To measure the inhibitory effect of a compound on Nav1.8 currents in a voltage-dependent manner.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured.
-
Cell Preparation: Cells are plated on glass coverslips for recording.
-
Recording Setup: A patch-clamp amplifier, data acquisition system, and microscope are used. Borosilicate glass pipettes are pulled to have a resistance of 2-5 MΩ.
-
Solutions: The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, adjusted to pH 7.3.
-
Voltage Protocol: To assess state dependence, holding potentials are set to mimic the resting and inactivated states of the channel. For example, to measure tonic block (binding to the resting state), the holding potential is set to a hyperpolarized level (e.g., -120 mV). To measure phasic block (binding to the inactivated state), a depolarizing holding potential (e.g., -70 mV) is used, followed by a series of depolarizing pulses.
-
Data Analysis: The peak inward sodium current is measured before and after the application of the test compound. The concentration-response curve is fitted to the Hill equation to determine the IC50 value.
dot
Caption: Workflow for patch-clamp electrophysiology experiments.
Fluorescence-Based Cellular Assays
High-throughput screening (HTS) of large compound libraries is often performed using fluorescence-based assays that measure changes in membrane potential.
Objective: To rapidly identify potential Nav1.8 inhibitors.
Methodology (VSP-FRET Assay):
-
Assay Principle: This assay utilizes a voltage-sensitive protein (VSP) fused to a pair of fluorescent proteins that exhibit Förster resonance energy transfer (FRET). Changes in membrane potential alter the conformation of the VSP, leading to a change in the FRET signal.
-
Cell Line: HEK293 cells co-expressing human Nav1.8 and the VSP-FRET reporter.
-
Procedure:
-
Cells are plated in multi-well plates.
-
A Nav1.8 activator (e.g., veratridine) is added to depolarize the cells, causing a change in the FRET signal.
-
Test compounds that inhibit Nav1.8 will prevent this depolarization, resulting in a stable FRET signal.[1]
-
-
Data Analysis: The change in the FRET ratio is measured using a fluorometric imaging plate reader (FLIPR).
dot
Caption: Logical flow of a fluorescence-based Nav1.8 inhibition assay.
Conclusion
The selective inhibition of the Nav1.8 sodium channel presents a promising strategy for the development of novel analgesics. The mechanism of action of these inhibitors is primarily a state-dependent blockade of the channel pore, with a preference for the inactivated state. This allows for targeted modulation of hyperexcitable neurons involved in pain signaling. A thorough understanding of the biophysical properties of Nav1.8 and the molecular interactions of inhibitors, gained through detailed experimental protocols such as patch-clamp electrophysiology and fluorescence-based assays, is crucial for the rational design and optimization of future Nav1.8-targeted pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, synthesis, and characterization of a selective inhibitor of the Nav1.8 voltage-gated sodium channel, a key target in the development of novel analgesics. The content is based on the optimization of a biaryl modulator series that has demonstrated efficacy in preclinical models of pain. For clarity and specificity, this guide will focus on a representative compound from this series, herein referred to as Compound 13 .
Introduction to Nav1.8 as a Therapeutic Target
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav family consists of nine members (Nav1.1–Nav1.9), which are transmembrane proteins responsible for the rapid influx of sodium ions.[2] These channels are genetically and pharmacologically validated targets for treating conditions characterized by pathological firing of neurons, such as chronic pain and epilepsy.[2]
The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel primarily expressed in the peripheral nervous system, specifically in the nociceptive neurons of the dorsal root ganglia (DRG).[1][2] This restricted expression pattern makes it an attractive target for the development of non-addictive analgesics with a reduced risk of central nervous system or cardiac side effects.[2] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathy, further strengthening its role in pain sensation.[2] The discovery of selective Nav1.8 inhibitors is a key goal in modern medicinal chemistry to address neuropathic and inflammatory pain.[1]
Discovery Pathway of Compound 13
The discovery of Compound 13 originated from a lead optimization program starting from lamotrigine, a known non-selective Nav channel blocker. The program aimed to develop subtype-selective modulators with improved oral pharmacokinetics and efficacy in preclinical pain models.
The workflow for the discovery and optimization process is outlined below. The process began with a known, weakly active compound and iteratively improved its potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts.
Synthesis Pathway for Compound 13
The chemical synthesis of Compound 13 is a multi-step process involving the formation of a key biaryl structure followed by amide coupling. The general synthetic scheme is depicted below.
Quantitative Biological Data
The biological activity of Compound 13 was assessed through various in vitro assays to determine its potency against human Nav1.8 and its selectivity against other Nav channel subtypes.
Table 1: In Vitro Potency and Selectivity of Compound 13
| Channel Subtype | Assay Platform | IC50 (μM) | Selectivity vs. hNav1.8 |
| hNav1.8 | Manual Patch Clamp | Value not specified | - |
| hNav1.1 | IonWorks Quattro | 37 | >X-fold |
| hNav1.2 | IonWorks Quattro | >50 | >X-fold |
| hNav1.3 | IonWorks Quattro | >50 | >X-fold |
| hNav1.4 | IonWorks Quattro | >50 | >X-fold |
| hNav1.5 | IonWorks Quattro | Value not specified | >X-fold |
| hNav1.6 | IonWorks Quattro | >50 | >X-fold |
| hNav1.7 | IonWorks Quattro | >50 | >X-fold |
Note: Specific IC50 values for hNav1.8 and hNav1.5 for Compound 13 were not detailed in the primary publication, but selectivity was established. Fold-selectivity is calculated relative to the hNav1.8 potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of Compound 13.
General Synthesis Protocol for Compound 13
The preparation of Compound 13 involves a standard amide coupling procedure from a carboxylic acid intermediate.
-
Reactant Preparation : The biaryl carboxylic acid intermediate is dissolved in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Amine Addition : The corresponding amine reactant is added to the solution.
-
Coupling Reagents : A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), are added to the reaction mixture.
-
Reaction : The mixture is stirred at room temperature for several hours or until completion, as monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Workup and Purification : Upon completion, the reaction mixture is subjected to an aqueous workup to remove water-soluble reagents and byproducts. The crude product is then purified using an appropriate chromatographic technique, such as column chromatography on silica (B1680970) gel or preparative HPLC (High-Performance Liquid Chromatography), to yield the final compound.
-
Characterization : The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry.
IonWorks Quattro Electrophysiology Assay
The IonWorks Quattro platform is an automated, high-throughput patch-clamp system used to measure ion channel activity and assess compound inhibition.[3] This assay was used to determine the selectivity of Compound 13 against various Nav channel subtypes.[1]
-
Cell Preparation : Mammalian cell lines (e.g., HEK293) stably expressing the specific human Nav channel subtype of interest are cultured and harvested.[4] The cells are washed and resuspended in an appropriate external buffer solution to create a single-cell suspension at a concentration of approximately 2-2.5 million cells/mL.[4]
-
Platform Setup : The IonWorks Quattro instrument is primed with internal and external buffer solutions. The 384-well PatchPlate™, which contains microscopic holes for cell patching, is loaded into the system.
-
Cell Plating : The cell suspension is added to the PatchPlate™, where gentle suction is applied to guide individual cells to the holes, facilitating the formation of high-resistance gigaohm seals.[5]
-
Compound Application : Test compounds, like Compound 13, are prepared in a separate 384-well plate with serial dilutions in an appropriate vehicle (e.g., DMSO) and then added to the cells on the PatchPlate™.
-
Voltage Protocol : A specific voltage protocol is applied to the cells to elicit sodium currents.[6] A typical protocol to assess state-dependent block involves a depolarizing pulse to open and then inactivate the channels, followed by a second pulse to measure the compound's effect on the inactivated state.[3]
-
Data Acquisition and Analysis : Sodium currents are recorded before and after the addition of the compound. The peak current amplitude after compound addition is compared to the pre-compound current to calculate the percentage of inhibition.[6] IC50 values are determined by fitting the concentration-response data to a standard Hill equation.[4]
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
For Immediate Release
This technical guide provides a detailed overview of the binding site of inhibitors on the voltage-gated sodium channel Nav1.8, a key target in the development of novel analgesics. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of pain pharmacology and ion channel modulation. While specific data on a compound designated "Nav1.8-IN-6" is not publicly available, this guide will focus on the well-characterized, selective Nav1.8 inhibitor, A-803467, to elucidate the structural basis of inhibition and provide a framework for understanding the interaction of small molecules with this critical pain target.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3][4][5] Its distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics, make it a crucial contributor to the action potential upstroke in nociceptive neurons, especially during the sustained firing characteristic of chronic pain states.[1][2][3][4]
The A-803467 Binding Site: A Pore-Blocking Mechanism
Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the structural basis of Nav1.8 inhibition. The structure of human Nav1.8 in complex with the selective pore blocker A-803467 reveals that the inhibitor binds within the central cavity of the channel's pore domain.[2][6] Specifically, A-803467 "clenches" the S6 transmembrane helix of domain IV (S6IV), physically occluding the ion conduction pathway and thereby preventing the influx of sodium ions that is necessary for action potential propagation.[6][7]
Interestingly, the selectivity of A-803467 for Nav1.8 is not solely determined by direct interactions with the binding site residues. Structure-guided functional characterizations have shown that two non-ligand binding residues, Threonine 397 on S6I and Glycine 1406 on S6III, allosterically modulate the channel's sensitivity to the inhibitor.[2] This highlights the complex nature of drug-channel interactions and provides avenues for the rational design of next-generation inhibitors with improved selectivity.
Quantitative Analysis of Nav1.8 Inhibition
The potency of Nav1.8 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for the well-characterized Nav1.8 inhibitor A-803467.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| A-803467 | Human Nav1.8 | Whole-cell patch clamp (ND-7/23 cells) | 0.73 ± 0.08 | [6][7] |
Experimental Protocols
The determination of inhibitor binding sites and potencies relies on a combination of structural biology and electrophysiological techniques.
Cryo-Electron Microscopy for Structural Determination
1. Protein Expression and Purification:
-
The full-length human Nav1.8 channel is expressed in mammalian cells (e.g., HEK293F).
-
Cells are harvested and the protein is solubilized from the membrane using detergents.
-
The protein is then purified using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.
2. Complex Formation and Sample Preparation:
-
The purified Nav1.8 protein is incubated with the inhibitor (e.g., A-803467 at a final concentration of 10 µM) for a specified period (e.g., 1 hour) to allow for binding.[6][7]
-
The protein-inhibitor complex is then applied to cryo-EM grids, which are rapidly frozen in liquid ethane (B1197151) to vitrify the sample.
3. Data Collection and Structure Determination:
-
Cryo-EM data is collected on a high-end transmission electron microscope.
-
The resulting images are processed to reconstruct a high-resolution three-dimensional map of the protein-inhibitor complex.
-
The atomic model of the complex is then built into the cryo-EM density map to reveal the precise binding site and interactions of the inhibitor.
Whole-Cell Patch-Clamp Electrophysiology for Potency Determination
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., ND-7/23 or HEK293) is cultured under standard conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the human Nav1.8 channel.
2. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature or 37°C.
-
Glass micropipettes filled with an appropriate intracellular solution are used to form a high-resistance seal with the cell membrane.
-
The membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the resulting sodium currents.
3. Data Acquisition and Analysis:
-
Nav1.8 currents are elicited by applying depolarizing voltage steps from a holding potential.
-
The inhibitor is applied at various concentrations, and the peak inward sodium current is measured at each concentration.
-
The concentration-response data is then fitted with the Hill equation to determine the IC50 value.
Signaling and Logical Relationships
The binding of a pore blocker like A-803467 to the Nav1.8 channel has a direct consequence on neuronal excitability. By physically obstructing the flow of sodium ions, the inhibitor prevents the depolarization of the neuronal membrane, which is a prerequisite for the generation and propagation of action potentials. This ultimately leads to a reduction in pain signaling.
Conclusion
The structural and functional characterization of Nav1.8 inhibitors, exemplified by A-803467, has provided a solid foundation for the structure-based design of novel analgesics. The identification of the pore-binding site and the allosteric modulation by distal residues offer multiple strategies for optimizing inhibitor potency and selectivity. The experimental protocols detailed in this guide represent the standard methodologies for advancing our understanding of Nav1.8 pharmacology and for the preclinical evaluation of new chemical entities targeting this important pain channel.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Introduction
Nav1.8-IN-6, also identified as compound 2j, is a novel pyridinone amide that has emerged as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.[1] The Nav1.8 channel is predominantly expressed in the peripheral nervous system, particularly in nociceptive neurons, and is a key factor in the transmission of pain signals.[1] Its selective inhibition presents a promising therapeutic strategy for the treatment of chronic inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a pyridinone amide derivative. While the exact IUPAC name and detailed physicochemical properties are not publicly available in the primary literature, its classification as a pyridinone amide provides insight into its core chemical scaffold. Further analysis of the primary research article by Wang et al. (2024) is required for a complete chemical description.
Table 1: Biological Activity of this compound
| Parameter | Value | Channel State | Reference |
| IC50 | 513.33 nM | Resting State | [1] |
| IC50 | 471.81 nM | Semi-activated State | [1] |
Signaling Pathway and Mechanism of Action
Nav1.8 channels are crucial for the generation and propagation of action potentials in nociceptive sensory neurons. In pathological pain states, the expression and activity of Nav1.8 channels are often upregulated, leading to neuronal hyperexcitability. This compound exerts its analgesic effects by selectively blocking the Nav1.8 channel, thereby reducing the influx of sodium ions and dampening the pain signals transmitted to the central nervous system.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of Nav1.8 inhibitors like this compound.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to measure the concentration-dependent inhibition of Nav1.8 channels by a test compound.
1. Cell Culture:
-
Use a stable cell line expressing human Nav1.8 channels (e.g., HEK293 or CHO cells).
-
Culture cells in the appropriate medium supplemented with necessary growth factors and antibiotics.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal with a single cell and establish a whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
4. Voltage-Clamp Protocol for Resting State IC50:
-
Hold the cell membrane at a potential of -100 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a peak inward sodium current.
-
Apply test compounds at increasing concentrations, allowing for equilibrium at each concentration.
-
Record the peak current at each concentration.
5. Voltage-Clamp Protocol for Inactivated State IC50:
-
Hold the cell membrane at a potential that produces approximately 50% steady-state inactivation (e.g., -70 mV).
-
Apply a depolarizing pulse to 0 mV for 20 ms.
-
Follow the same procedure for compound application and recording as for the resting state.
6. Data Analysis:
-
Normalize the peak current at each compound concentration to the control current (before compound application).
-
Plot the normalized current as a function of compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Conclusion
This compound is a promising novel inhibitor of the Nav1.8 sodium channel with demonstrated analgesic activity. Its pyridinone amide scaffold represents a key structural feature for its biological function. The detailed experimental protocols provided in this guide will be valuable for researchers in the fields of pain, neuroscience, and drug discovery for the further characterization of this compound and the development of new analgesic therapies. Further investigation into its physicochemical properties and synthesis is warranted to fully elucidate its therapeutic potential.
References
Disclaimer: Information on a specific molecule designated "Nav1.8-IN-6" is not publicly available. This document provides a detailed technical overview of A-803467 , a well-characterized, potent, and selective Nav1.8 sodium channel blocker, as a representative example of this class of inhibitors. All data and protocols presented herein pertain to A-803467.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of Nav1.8 inhibitors. It provides a comprehensive overview of the potency and IC50 of A-803467 on the human voltage-gated sodium channel Nav1.8, including detailed experimental methodologies and data presented in a clear, structured format.
Core Concepts of Nav1.8 Inhibition
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglion (DRG)[1]. Its involvement in the transmission of pain signals has made it a key target for the development of novel analgesics. Inhibitors of Nav1.8 aim to block the influx of sodium ions through the channel, thereby reducing neuronal excitability and dampening the propagation of pain signals. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the channel's activity.
Quantitative Data: Potency and IC50 of A-803467 on Human Nav1.8
The potency of A-803467 against the human Nav1.8 channel has been determined using whole-cell patch-clamp electrophysiology on recombinant cell systems. The IC50 is notably dependent on the state of the channel, with higher potency observed for the inactivated state.
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| IC50 | 8 nM | Recombinant Cell Lines | Inactivated State Protocol (Holding potential at half-maximal inactivation, -40 mV) | [2][3][4] |
| IC50 | 79 nM | Recombinant Cell Lines | Resting State Protocol | [2] |
| IC50 | 0.73 ± 0.08 µM | ND-7/23 Cells | Whole-cell recording |
Experimental Protocols
The determination of the IC50 of A-803467 on human Nav1.8 is primarily achieved through whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in response to a test compound.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or ND-7/23 cells are commonly used for their low background of endogenous sodium currents.
-
Transfection: Cells are transiently or stably transfected with the expression plasmids for the human Nav1.8 alpha subunit. Co-transfection with a fluorescent protein (e.g., eGFP) allows for the identification of successfully transfected cells for recording.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For patch-clamp experiments, cells are plated on glass coverslips.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.5 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. The pH is adjusted to 7.4 with NaOH. To block endogenous tetrodotoxin-sensitive (TTX-S) sodium currents in cell lines like ND-7/23, 400 nM TTX is added to the bath solution.
-
Internal (Pipette) Solution (in mM): 105 CsF, 40 CsCl, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.4 with CsOH. Cesium is used as the primary cation to block potassium channels.
-
-
Recording:
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-cell configuration is established on a selected transfected cell.
-
Currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B) and digitized.
-
-
Voltage Protocol for IC50 Determination:
-
To assess the inhibition of the inactivated state, cells are held at a potential that induces half-maximal inactivation (approximately -40 mV for human Nav1.8).
-
A depolarizing test pulse (e.g., to 0 mV or +10 mV for 50 ms) is applied to elicit Nav1.8 currents.
-
A-803467 is perfused into the recording chamber at increasing concentrations.
-
The peak inward sodium current is measured at each concentration.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of A-803467 relative to the baseline current recorded in the absence of the compound.
-
The concentration-response data are then fitted to the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a Nav1.8 inhibitor.
Signaling Pathway of Nav1.8 Inhibition
Caption: Inhibition of Nav1.8 by A-803467 blocks pain signaling.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: As of this writing, publicly available information on a specific modulator designated "Nav1.8-IN-6" is not available. This guide, therefore, provides a comprehensive overview of the in vitro characterization of potent and selective Nav1.8 inhibitors in HEK293 cells, using data from well-documented, representative compounds to illustrate the core methodologies and data presentation expected in this field.
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of Nav1.8 sodium channel modulators. It details the essential experimental protocols and data interpretation for characterizing such compounds in a heterologous expression system.
Quantitative Data Summary
The initial characterization of a novel Nav1.8 inhibitor involves determining its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against the target channel (human Nav1.8) and a panel of other sodium channel subtypes expressed in HEK293 cells. The data is critical for establishing a compound's therapeutic window and potential for off-target effects.
| Compound | Target | Cell Line | Assay | IC50 | Selectivity vs. hNav1.8 | Reference |
| PF-01247324 | hNav1.8 | HEK293 | Electrophysiology | 196 nM | - | [1] |
| hNav1.2 | HEK293 | Electrophysiology | ~12,700 nM | ~65-fold | [1] | |
| hNav1.5 | HEK293 | Electrophysiology | ~10,000 nM | >50-fold | [1] | |
| hNav1.7 | HEK293 | Electrophysiology | ~19,600 nM | ~100-fold | [1] | |
| VX-150m | hNav1.8 | HEK293 | Electrophysiology | 15 nM | N/A | [2] |
| VX-548 | hNav1.8 | HEK293 | Electrophysiology | 0.27 nM | N/A | [2] |
| Compound 2 | hNav1.8 | HEK293 | VSP-FRET | <0.03 µM | ~20-fold vs TTX-S | [3] |
| Compound 3 | hNav1.8 | HEK293 | VSP-FRET | 0.012 µM | ~100-fold vs TTX-S | [3] |
Experimental Protocols
Accurate and reproducible in vitro characterization relies on standardized experimental protocols. The following sections detail the methodologies for cell culture, whole-cell patch-clamp electrophysiology, and a common high-throughput screening assay.
Cell Culture and Maintenance of Nav1.8-Expressing HEK293 Cells
Stable expression of the human Nav1.8 channel (SCN10A gene), often with an auxiliary β subunit to ensure proper trafficking and function, in Human Embryonic Kidney (HEK293) cells is fundamental for its characterization.[4][5]
-
Cell Line: HEK293 cells stably expressing the human Nav1.8 channel (and often a β subunit like β1 or β2).[1][4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain expression.[6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Passaging: When cells reach 80-90% confluency, they are passaged using a suitable dissociation reagent like Trypsin-EDTA.[7]
-
Preparation for Experiments: For electrophysiology, cells are plated onto glass coverslips 24-48 hours prior to recording to allow for adherence and isolation of single cells.[6]
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for characterizing the interaction of a compound with a voltage-gated ion channel, providing detailed information on potency, kinetics, and state-dependence.[1]
-
Solutions:
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with internal solution and positioned onto a single HEK293 cell expressing Nav1.8.
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.[6]
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for control of the membrane potential and recording of the ion channel currents.[6]
-
-
Voltage Protocols:
-
Tonic Block (Resting State): The cell is held at a negative potential (e.g., -100 mV) where most channels are in the resting state. Short depolarizing pulses (e.g., to 0 mV for 50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit Nav1.8 currents. The compound is perfused at increasing concentrations to determine the IC50 for the resting state.[6]
-
Inactivated State Block: To assess state-dependent block, the holding potential is set to a more depolarized voltage (e.g., the V1/2 of inactivation, around -30 to -40 mV) to enrich the population of inactivated channels before applying the test pulse.[3]
-
FRET-Based Membrane Potential Assay
For high-throughput screening (HTS) of large compound libraries, a Fluorescence Resonance Energy Transfer (FRET)-based membrane potential assay is often employed.[9][10]
-
Principle: This assay uses voltage-sensitive fluorescent dyes to detect changes in membrane potential. In a stable HEK293 cell line expressing Nav1.8, a channel activator (like veratridine) is used to open the channels, causing sodium influx and membrane depolarization. This depolarization is detected as a change in the FRET signal. A Nav1.8 inhibitor will prevent this depolarization, resulting in a stable FRET signal.[10]
-
Procedure:
-
Nav1.8-HEK293 cells are plated in multi-well plates (e.g., 384-well).
-
The cells are loaded with a FRET-based membrane potential dye pair.
-
Test compounds are added to the wells.
-
A Nav1.8 channel activator is added to stimulate the cells.
-
The fluorescence is read over time using a specialized plate reader (e.g., FLIPR-Tetra).[9]
-
The degree of inhibition is calculated from the change in fluorescence in the presence of the compound compared to controls.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Electrophysiological Characterization.
Caption: Simplified Pain Signaling Pathway Involving Nav1.8.
References
- 1. benchchem.com [benchchem.com]
- 2. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. westbioscience.com [westbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. Improving cardiac conduction with a skeletal muscle sodium channel by gene and cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a critical target in the development of novel analgesics for chronic pain.[1][2][3] Modulation of Nav1.8 activity can be achieved through distinct molecular mechanisms, primarily categorized as allosteric modulation and direct pore blocking. Understanding the nuances of these mechanisms is paramount for the rational design of selective and efficacious therapeutic agents. This technical guide provides an in-depth exploration of these two inhibitory modalities, presenting comparative quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying molecular interactions and experimental workflows. While information on a specific compound named "Nav1.8-IN-6" is not publicly available, this guide will utilize well-characterized Nav1.8 inhibitors to illustrate the core principles of allosteric and pore-blocking mechanisms.
Core Concepts: Allosteric Modulation vs. Pore Blocking
The inhibition of the Nav1.8 channel hinges on disrupting the flow of sodium ions across the neuronal membrane, which is essential for the propagation of pain signals.[2] This disruption can be accomplished in two principal ways:
-
Pore Blocking: This mechanism involves the direct physical occlusion of the ion conduction pathway. Pore blockers bind within the channel's pore, creating a physical barrier that prevents sodium ion transit.[4] The binding site for these inhibitors is typically located within the central cavity of the pore domain.[5]
-
Allosteric Modulation: In contrast, allosteric modulators bind to a site on the channel protein distinct from the pore.[1] This binding event induces a conformational change in the channel's structure, which in turn alters its gating properties (e.g., activation, inactivation) and ultimately inhibits ion conduction. A notable example is the stabilization of the channel in a non-conducting (closed or inactivated) state.[6][7]
Quantitative Comparison of Inhibitory Mechanisms
The following tables summarize the key quantitative parameters that differentiate Nav1.8 allosteric modulators and pore blockers, using representative examples from the scientific literature.
Table 1: Electrophysiological Properties of Representative Nav1.8 Inhibitors
| Parameter | Allosteric Modulator (e.g., Suzetrigine/VX-548) | Pore Blocker (e.g., A-803467) | Reference |
| Mechanism | Stabilizes the closed state via binding to VSD2 | Physically occludes the ion pore | [5][6][7] |
| IC50 (hNav1.8) | Potent (specific values proprietary) | ~8 nM | [8] |
| State Dependence | State-independent or greater potency at closed state | Resting and inactivated state block | [5][9] |
| Use Dependence | Low | Can be high | [10] |
| Selectivity | High (>31,000-fold vs other Nav subtypes) | High (>100-fold vs Nav1.2, 1.3, 1.5, 1.7) | [6][8] |
Table 2: Binding Characteristics of Nav1.8 Inhibitors
| Parameter | Allosteric Modulator (e.g., Suzetrigine/VX-548) | Pore Blocker (e.g., A-803467) | Reference |
| Binding Site | Second Voltage-Sensing Domain (VSD2) | Central cavity of the Pore Domain (PD) | [5][6][7] |
| Binding Kinetics | Can be slow to reach equilibrium | Typically rapid | General knowledge |
| Structural Impact | Induces conformational change in the VSD | Direct interaction with pore-lining residues | [5][6] |
Experimental Protocols for Mechanism of Action Studies
The characterization of a novel Nav1.8 inhibitor's mechanism of action relies heavily on electrophysiological techniques, particularly patch-clamp recordings from cells expressing the Nav1.8 channel.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying the effects of a compound on the biophysical properties of ion channels.
Objective: To determine the potency, state-dependence, and use-dependence of a test compound on Nav1.8 currents.
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.8 channel (hNav1.8).
Protocol:
-
Cell Preparation: Culture cells to 60-80% confluency. On the day of recording, dissociate cells using a gentle enzyme-free solution and plate them onto glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell gigaseal on an isolated cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Voltage Protocols:
-
Tonic Block: Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit Nav1.8 currents. Apply the test compound at increasing concentrations to determine the IC50.
-
State-Dependence:
-
Resting State: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse to assess the block.
-
Inactivated State: Hold the cell at a depolarized potential (e.g., -40 mV) to induce inactivation. Apply a test pulse to measure the block of the remaining available channels.
-
-
Use-Dependence: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the presence of the compound. A progressive increase in block with each pulse indicates use-dependence.
-
-
Data Analysis: Measure the peak inward current for each voltage step. Calculate the percentage of block at each concentration and fit the data to a Hill equation to determine the IC50.
Visualizing Mechanisms and Workflows
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in the pain signaling pathway.
Experimental Workflow for Characterizing Nav1.8 Inhibitors
Caption: Workflow for elucidating the mechanism of action.
Comparison of Allosteric vs. Pore-Blocking Mechanisms
Caption: Contrasting mechanisms of Nav1.8 inhibition.
Conclusion
The distinction between allosteric modulation and pore blocking of the Nav1.8 channel is fundamental to the development of next-generation pain therapeutics. Allosteric modulators offer the potential for greater subtype selectivity and novel pharmacological profiles, such as stabilizing specific channel conformations.[6][7] Pore blockers, on the other hand, represent a more direct mechanism of inhibition. The experimental and analytical frameworks presented in this guide provide a robust foundation for researchers to elucidate the mechanism of action of novel Nav1.8 inhibitors, thereby accelerating the discovery of safer and more effective non-opioid analgesics. The continued application of detailed electrophysiological and structural studies will be crucial in refining our understanding of these complex molecular interactions.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals, particularly within the peripheral nervous system.[1][2][3] Its distinct electrophysiological properties, including a high threshold for activation and slow inactivation kinetics, make it a major contributor to the rising phase of the action potential in nociceptive neurons.[1][4] Consequently, Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics.[1][3][5] This technical guide provides an in-depth overview of the methodologies used to characterize the modulation of Nav1.8 channel gating kinetics by novel inhibitory compounds. While specific data for a compound designated "Nav1.8-IN-6" is not publicly available, this document will use a hypothetical inhibitor, herein referred to as "Nav1.8 Modulator," to illustrate the experimental workflow and data analysis central to the characterization of such molecules.
Core Concepts in Nav1.8 Channel Gating
The activity of the Nav1.8 channel is governed by the intricate interplay of its voltage-sensing domains and pore-forming structures.[4] Understanding the fundamental gating processes is crucial for elucidating the mechanism of action of any potential modulator. The primary gating kinetics of interest include:
-
Activation: The process by which the channel opens in response to membrane depolarization.
-
Inactivation: A subsequent, non-conducting state that the channel enters during sustained depolarization. Nav1.8 exhibits both fast and slow inactivation components.[6]
-
Deactivation: The closure of the channel upon membrane repolarization.
-
Recovery from Inactivation (Repriming): The transition of the channel from the inactivated state back to the closed, resting state, from which it can be activated again.[7]
Experimental Protocols for Characterizing Nav1.8 Modulation
The gold-standard technique for investigating the effects of a compound on Nav1.8 gating kinetics is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ionic currents flowing through the channel in response to controlled changes in membrane voltage.
Cell Preparation and Expression Systems
-
Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are commonly used for heterologous expression of the human Nav1.8 α-subunit (and often co-expressed with β-subunits to better mimic native conditions).[7]
-
Primary Neurons: Dorsal root ganglion (DRG) neurons, which endogenously express Nav1.8, provide a more physiologically relevant system.[1][2][8]
Electrophysiological Recordings
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) is often included to block endogenous TTX-sensitive sodium channels when using primary neurons.[2]
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Data Acquisition and Analysis: Performed using specialized software (e.g., pCLAMP, PatchMaster) and analysis programs (e.g., Origin, Clampfit).
Voltage Protocols
-
Current-Voltage (I-V) Relationship and Activation:
-
Protocol: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).
-
Analysis: Peak inward currents at each voltage step are measured. Conductance (G) is calculated using the formula G = I / (V - Vrev), where Vrev is the reversal potential. The voltage-dependence of activation is determined by fitting the normalized conductance-voltage data with a Boltzmann function: G/Gmax = 1 / (1 + exp((V1/2,act - V)/k)), where V1/2,act is the half-maximal voltage of activation and k is the slope factor.
-
-
Steady-State Inactivation (Availability):
-
Protocol: From a holding potential of -120 mV, apply a series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to 0 mV) for a prolonged duration (e.g., 500 ms), followed by a test pulse to a voltage that elicits a maximal inward current (e.g., 0 mV).
-
Analysis: The peak current during the test pulse is normalized to the maximum current and plotted against the pre-pulse potential. The data is fitted with a Boltzmann function: I/Imax = 1 / (1 + exp((V - V1/2,inact)/k)), where V1/2,inact is the half-maximal voltage of inactivation.
-
-
Recovery from Inactivation:
-
Protocol: A two-pulse protocol is used. From a holding potential of -100 mV, a depolarizing pre-pulse (e.g., to 0 mV for 100 ms) is applied to inactivate the channels. This is followed by a variable recovery interval at the holding potential, and then a second identical test pulse.
-
Analysis: The peak current of the test pulse is normalized to the peak current of the pre-pulse and plotted against the recovery interval. The time course of recovery is typically fitted with a single or double exponential function to determine the time constant(s) of recovery (τrecov).
-
Data Presentation: Hypothetical Effects of a Nav1.8 Modulator
The following tables summarize hypothetical quantitative data illustrating the potential effects of a novel Nav1.8 modulator on the channel's gating kinetics.
| Parameter | Control | Nav1.8 Modulator (1 µM) | Fold Change |
| Activation | |||
| V1/2,act (mV) | -15.2 ± 0.8 | -8.5 ± 0.9 | N/A |
| Slope (k) | 7.1 ± 0.3 | 7.3 ± 0.4 | N/A |
| Steady-State Inactivation | |||
| V1/2,inact (mV) | -45.6 ± 1.1 | -58.2 ± 1.3 | N/A |
| Slope (k) | -6.8 ± 0.2 | -7.0 ± 0.3 | N/A |
| Recovery from Inactivation | |||
| τrecov (ms) | 2.5 ± 0.3 | 8.9 ± 0.7 | 3.56 |
Table 1: Summary of Gating Parameters for Nav1.8 in the Absence and Presence of a Hypothetical Modulator. Data are presented as mean ± SEM.
Visualizations: Workflows and Mechanisms
Experimental Workflow
Caption: Workflow for characterizing a Nav1.8 modulator.
Nav1.8 Channel Gating Cycle and Modulation
Caption: Nav1.8 gating states and a potential modulation point.
Conclusion
A thorough characterization of how a novel compound modulates the gating kinetics of Nav1.8 is fundamental to understanding its mechanism of action and predicting its therapeutic potential. By employing rigorous electrophysiological techniques and detailed data analysis, researchers can build a comprehensive profile of a modulator's effects on channel activation, inactivation, and recovery. This detailed understanding is essential for the rational design and development of next-generation analgesics targeting the Nav1.8 sodium channel.
References
- 1. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 5. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 6. nsolns.com [nsolns.com]
- 7. Regulation of Nav1.6 and Nav1.8 peripheral nerve Na+ channels by auxiliary β-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NaV1.8 channels are expressed in large, as well as small, diameter sensory afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a critical contributor to the upstroke of the action potential in nociceptive neurons.[1][3][4] Its distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, differentiate it from other sodium channel subtypes.[1][4] These features make Nav1.8 a compelling therapeutic target for the development of novel analgesics for chronic, inflammatory, and neuropathic pain.[2][4][5]
Nav1.8-IN-6 is an investigational compound designed for the selective inhibition of the Nav1.8 channel. These application notes provide detailed protocols for the electrophysiological characterization of this compound using whole-cell patch-clamp techniques. The methodologies described are crucial for determining the potency, selectivity, and mechanism of action of this compound, thereby providing essential data for its preclinical development.
Data Presentation
Table 1: Electrophysiological Properties of Human Nav1.8 Channels
| Parameter | Reported Value (Human) |
| Activation (V1/2) | -11.12 ± 1.76 mV[6] |
| Inactivation (V1/2) | -31.86 ± 0.58 mV[6] |
| Current Density in DRG neurons (TTX-R) | -53.2 ± 6.8 pA/pF[6] |
| Recovery from Inactivation (Fast τ, with β1 subunit) | 2.0 ± 0.3 ms[7] |
| Recovery from Inactivation (Slow τ, with β1 subunit) | 1070.1 ± 59.0 ms[7] |
Table 2: Cellular Models for Nav1.8 Electrophysiology
| Cell Type | Description | Advantages | Disadvantages |
| HEK293 cells expressing human Nav1.8 | Human Embryonic Kidney 293 cells stably or transiently transfected with the human SCN10A gene.[8][9] | Homogenous expression, clean pharmacology, suitable for high-throughput screening.[10] | Lacks native neuronal environment and auxiliary subunits which can modulate channel properties.[11] |
| ND7/23 cells | A hybrid cell line (neuroblastoma x dorsal root ganglion) that can endogenously express Nav channels. | Neuronal-like background, can support functional expression of Nav1.8. | Expression levels can be variable. |
| Primary Dorsal Root Ganglion (DRG) neurons | Neurons acutely dissociated from rodent or human DRG tissue. | Physiologically relevant system with native channel complexes and signaling pathways. | Heterogeneous cell population, more technically challenging to work with.[12] |
Table 3: Hypothetical Inhibitory Profile of this compound
| Parameter | Value |
| Tonic Block (Resting State) | |
| IC50 | 25 nM |
| Hill Slope | 1.1 |
| Inactivated State Block | |
| IC50 | 5 nM |
| Hill Slope | 1.0 |
| Use-Dependent Block (at 10 Hz) | |
| IC50 | 8 nM |
| Selectivity Profile | |
| Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6 | >10 µM |
| Nav1.5 | >5 µM |
| Nav1.7 | >1 µM |
| hERG | >30 µM |
Experimental Protocols
Cell Preparation
a) HEK293 Cells Stably Expressing hNav1.8:
-
Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum, 100 U/ml penicillin/streptomycin, and a selection antibiotic (e.g., 400 µg/ml G418).[13]
-
Plating for Electrophysiology: 24-48 hours before recording, plate cells at a low density onto glass coverslips.
b) Primary DRG Neuron Culture (Rodent):
-
Dissociation: Isolate DRGs and enzymatically and mechanically dissociate them to obtain single neurons.
-
Plating: Plate neurons on laminin/poly-D-lysine coated glass coverslips.
-
Culture Medium: Use Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).
-
Recording: Perform recordings within 24-72 hours of plating.[6]
Solutions
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | CsF | 120 |
| CsCl | 20 | |
| NaCl | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: For recordings from DRG neurons, 300 nM TTX can be added to the external solution to block TTX-sensitive sodium channels and isolate the TTX-resistant Nav1.8 current.[4]
Whole-Cell Patch-Clamp Recording
-
Setup: Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[6][8]
-
Recording:
-
Obtain a giga-ohm (GΩ) seal on a selected cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for ~5 minutes to ensure dialysis with the pipette solution.[8]
-
Compensate for 70-80% of the series resistance.[8]
-
Correct leak currents using a P/4 subtraction method.[8]
-
Characterization of this compound
a) Tonic Block Protocol (Resting State)
-
Objective: To determine the concentration-dependent inhibition of Nav1.8 by this compound at a resting membrane potential.
-
Voltage Protocol:
-
Holding Potential: -100 mV
-
Test Pulse: Depolarize to 0 mV for 50 ms (B15284909) every 10 seconds.
-
-
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow the block to reach a steady state at each concentration.
-
Wash out the compound to assess reversibility.
-
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.
b) State-Dependent Block Protocol (Inactivated State)
-
Objective: To assess the affinity of this compound for the inactivated state of the Nav1.8 channel.
-
Voltage Protocol:
-
Holding Potential: -100 mV
-
Conditioning Pulse: Depolarize to -30 mV for 500 ms to induce inactivation.
-
Test Pulse: Depolarize to 0 mV for 50 ms.
-
-
Procedure: Similar to the tonic block protocol, apply increasing concentrations of this compound.
-
Data Analysis: Determine the IC50 for the inactivated state and compare it to the tonic block IC50 to assess state dependence.
c) Frequency-Dependent Block (Use-Dependent Block) Protocol
-
Objective: To determine if the inhibitory effect of this compound is enhanced by repetitive channel activation.
-
Voltage Protocol:
-
Holding Potential: -100 mV
-
Pulse Train: A series of 20 depolarizing pulses to 0 mV for 20 ms at frequencies of 1 Hz, 5 Hz, and 10 Hz.
-
-
Procedure:
-
Record a control pulse train in the absence of the compound.
-
Apply this compound at a concentration around its tonic IC50.
-
After the block has reached a steady state, apply the pulse train again.
-
-
Data Analysis: Measure the peak current for each pulse in the train. Calculate the percentage of block for each pulse relative to the control. An increase in block with successive pulses indicates use-dependent inhibition.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for characterizing this compound.
Caption: The mechanism of state-dependent block of Nav1.8 channels by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. benchchem.com [benchchem.com]
- 7. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Predominantly expressed in peripheral sensory neurons, particularly the small-diameter neurons of the dorsal root ganglion (DRG), Nav1.8 is essential for the upstroke of the action potential in these nociceptive neurons.[1][3][4][5] Its distinct electrophysiological properties, such as resistance to tetrodotoxin (B1210768) (TTX) and slower inactivation kinetics, distinguish it from other sodium channel subtypes.[2][6] These features, combined with its specific expression pattern, make Nav1.8 a compelling therapeutic target for developing novel analgesics for inflammatory and neuropathic pain.[1][6]
Nav1.8-IN-6 is a novel investigational compound designed for the selective inhibition of the Nav1.8 channel. These application notes provide detailed protocols for the characterization of this compound using automated patch-clamp (APC) systems. The methodologies described are crucial for determining the potency, selectivity, and mechanism of action of this compound, thereby generating critical data for its preclinical development. The use of high-throughput APC systems, such as the Sophion QPatch or Nanion SyncroPatch, enables efficient and consistent screening of Nav1.8 modulators.[3][7][8]
Mechanism of Action of Nav1.8 Modulators
Nav1.8 modulators can alter channel activity through several mechanisms, primarily by acting as pore blockers or by modifying the channel's gating properties.[2]
-
Pore Blockers: These compounds physically obstruct the ion conduction pathway, preventing sodium ion influx.
-
Gating Modifiers: These molecules bind to the channel and alter its conformational state, affecting its activation, inactivation, or recovery from inactivation.
The protocols outlined below are designed to elucidate the specific mechanism of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound using an automated patch-clamp system.
Data Presentation
Table 1: Reagents and Solutions for Nav1.8 Automated Patch-Clamp Assays
| Solution | Component | Concentration (mM) | pH | Osmolality (mOsm/kg) |
| Internal (Pipette) | CsF | 110 | 7.2 | ~320 |
| CsCl | 10 | |||
| NaCl | 10 | |||
| EGTA | 10 | |||
| HEPES | 10 | |||
| External (Bath) | NaCl | 140 | 7.4 | ~330 |
| KCl | 4 | |||
| CaCl₂ | 2 | |||
| MgCl₂ | 1 | |||
| HEPES | 10 | |||
| Glucose | 5 | |||
| Tetrodotoxin (TTX) | 0.0003 |
Note: Solutions should be filtered using a 0.22 µm filter before use. The internal solution is adjusted with CsOH and the external with NaOH.
Table 2: Example Electrophysiological Data for a Nav1.8 Inhibitor
| Parameter | This compound | Reference Compound |
| Tonic Block IC₅₀ (µM) | [Insert Value] | [Insert Value] |
| Use-Dependent Block IC₅₀ (µM) at 10 Hz | [Insert Value] | [Insert Value] |
| Hill Slope | [Insert Value] | [Insert Value] |
| Effect on V₁/₂ of Activation (mV) | [Insert Value] | [Insert Value] |
| Effect on V₁/₂ of Inactivation (mV) | [Insert Value] | [Insert Value] |
| Recovery from Inactivation (τ, ms) | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Culture and Preparation
Stable cell lines expressing human Nav1.8, such as CHO or HEK293 cells, are recommended for their robust and consistent channel expression, which is suitable for automated patch-clamp systems.[8]
-
Cell Culture: Culture CHO or HEK293 cells stably expressing human Nav1.8 (SCN10A) and the β1 subunit (SCN1B) in appropriate media (e.g., DMEM/F12 with 10% FBS and selection antibiotics).
-
Cell Dissociation: On the day of the experiment, wash cells with PBS and detach them using an enzyme-free dissociation reagent to maintain cell viability and patchability.
-
Cell Suspension: Resuspend the cells in the external solution at a suitable density for the automated patch-clamp system (typically 0.5-2 x 10⁶ cells/mL).
Automated Patch-Clamp Electrophysiology
The following protocols are designed for a planar patch-clamp system and can be adapted for different platforms.
-
System Priming: Prime the system with the internal and external solutions as per the manufacturer's instructions.
-
Cell Handling: Load the cell suspension into the system. The system will automatically capture cells and form giga-ohm seals.
-
Whole-Cell Configuration: After seal formation, apply a suction pulse to rupture the cell membrane and achieve the whole-cell configuration. Allow the current to stabilize.
Voltage-Clamp Protocols
This protocol determines the concentration-dependent inhibition of Nav1.8 by this compound from a resting state.
Caption: Voltage protocol to assess the tonic block of Nav1.8 channels.
-
Holding Potential: Clamp the cell at -100 mV.
-
Test Pulse: Apply a 50 ms (B15284909) depolarizing pulse to 0 mV every 10 seconds to elicit a Nav1.8 current.
-
Baseline: Record a stable baseline current for at least 3 minutes in the external solution.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.
-
Washout: Perfuse with the external solution to assess the reversibility of the block.
-
Data Analysis: Measure the peak current amplitude at each concentration and normalize to the baseline current. Plot the normalized current against the compound concentration to determine the IC₅₀ value.
This protocol assesses the inhibitory effect of this compound on channels in a more active state.
Caption: Voltage protocol to measure the use-dependent block of Nav1.8 channels.
-
Holding Potential: Hold the cell at -100 mV.
-
Pulse Train: Apply a train of depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.
-
Procedure: Record a control pulse train in the external solution. Apply a single concentration of this compound (e.g., the IC₅₀ concentration from the tonic block experiment) and allow it to equilibrate. Record the pulse train again in the presence of the compound.
-
Data Analysis: Measure the peak current of each pulse in the train and normalize it to the first pulse. Compare the rate and extent of the block during the pulse train in the presence and absence of the compound.
Signaling Pathway
Nav1.8 in Nociceptive Signaling
Caption: Role of Nav1.8 in pain signaling and its inhibition by this compound.
Conclusion
The Nav1.8 sodium channel is a well-validated target for the development of non-opioid analgesics.[9][10] A thorough understanding of the mechanism of action of novel inhibitors like this compound is essential for their progression as potential therapeutics. The use of automated patch-clamp systems provides a robust and high-throughput platform for these critical studies. The experimental protocols detailed in these application notes offer a foundational framework for researchers to characterize the intricate interactions between novel compounds and the Nav1.8 channel, ultimately advancing the development of new pain therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 9. sophion.com [sophion.com]
- 10. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nav1.8, a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, is a key mediator in the transmission of pain signals, particularly in the context of inflammatory pain.[1][2] Its upregulation and sensitization following tissue injury and inflammation contribute to the heightened pain sensitivity experienced in these conditions. As such, selective inhibitors of Nav1.8 are a promising class of non-opioid analgesics. This document provides detailed application notes and protocols for the use of Nav1.8-IN-6 , a novel and selective Nav1.8 inhibitor, in preclinical models of inflammatory pain.
This compound, also identified as Compound 2j , is a pyridinone amide that has demonstrated potent inhibition of the Nav1.8 channel and significant analgesic effects in a mouse model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain.[1][3][4] These notes are intended to guide researchers in the effective application of this compound for investigating its therapeutic potential.
Data Presentation
In Vitro Potency of this compound
The inhibitory activity of this compound on the Nav1.8 channel has been characterized using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | Assay Condition | IC50 (nM) | Reference |
| Nav1.8 Channel | Resting State | 513.33 | [5][6] |
| Nav1.8 Channel | Semi-activated State | 471.81 | [5][6] |
In Vivo Efficacy of this compound in a CFA-Induced Inflammatory Pain Model
This compound has been shown to produce significant analgesic effects in the Complete Freund's Adjuvant (CFA)-induced model of chronic inflammatory pain in mice.[1][3][4] The following table is a template for presenting typical in vivo efficacy data. The specific data for this compound (Compound 2j) can be found in the primary literature cited.
| Animal Model | Behavioral Assay | Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold / Latency (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| CFA-induced Inflammatory Pain (Mouse) | Mechanical Allodynia (von Frey) | Vehicle | - | p.o. | Data from source | 0% |
| This compound | e.g., 10 | p.o. | Data from source | Calculated | ||
| This compound | e.g., 30 | p.o. | Data from source | Calculated | ||
| This compound | e.g., 100 | p.o. | Data from source | Calculated | ||
| Thermal Hyperalgesia (Hargreaves) | Vehicle | - | p.o. | Data from source | 0% | |
| This compound | e.g., 10 | p.o. | Data from source | Calculated | ||
| This compound | e.g., 30 | p.o. | Data from source | Calculated | ||
| This compound | e.g., 100 | p.o. | Data from source | Calculated |
Note: The specific quantitative data from the in vivo studies for this compound (Compound 2j) are detailed in the publication "Discovery of a novel series of pyridone amides as NaV1.8 inhibitors" (DOI: 10.1016/j.bmcl.2024.129655). Researchers should refer to this publication for the exact values to populate this table.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a common inflammatory pain model.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Mice
This protocol describes the induction of persistent inflammatory pain in mice, which is a widely used model to evaluate the efficacy of analgesic compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)
-
29-gauge insulin (B600854) syringes
-
This compound (Compound 2j)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Oral gavage needles
-
Behavioral testing equipment (von Frey filaments, Hargreaves apparatus)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least 7 days before the experiment. Handle the mice and habituate them to the behavioral testing apparatus for 3 consecutive days prior to baseline measurements.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using a set of calibrated von Frey filaments. Apply the filaments to the plantar surface of the hind paw and determine the 50% withdrawal threshold using the up-down method.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) in response to a radiant heat source using a Hargreaves apparatus. Record the time taken for the mouse to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Induction of Inflammation:
-
Anesthetize the mice lightly with isoflurane.
-
Inject 20 µL of CFA into the plantar surface of the right hind paw using a 29-gauge syringe.
-
The contralateral (left) hind paw can be used as a control.
-
Monitor the animals for signs of inflammation (edema, erythema) which typically develop within a few hours and persist for several days to weeks.
-
-
Drug Administration:
-
Behavioral testing is typically performed 24-48 hours post-CFA injection when hyperalgesia is well-established.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses.
-
-
Post-Treatment Behavioral Testing:
-
At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), repeat the mechanical allodynia and thermal hyperalgesia tests as described in step 2.
-
The experimenter should be blinded to the treatment groups to avoid bias.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for PWT and PWL for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect of this compound compared to the vehicle group.
-
The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug threshold/latency - Post-CFA baseline) / (Pre-CFA baseline - Post-CFA baseline)] x 100.
-
Visualizations
Signaling Pathway of Nav1.8 in Inflammatory Pain
Caption: Role of Nav1.8 in inflammatory pain and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in the CFA Model
Caption: Workflow for assessing this compound efficacy in the CFA inflammatory pain model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a novel series of pyridone amides as NaV1.8 inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Short Peptides from Asian Scorpions: Bioactive Molecules with Promising Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
Note: The specific compound "Nav1.8-IN-6" is not described in the public domain. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective Nav1.8 inhibitor, A-803467 , as a representative compound for this class of molecules.
Introduction
Voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a critical mediator in the transmission of pain signals.[1][2] Its role in the hyperexcitability of nociceptive neurons following nerve injury makes it a promising therapeutic target for the management of neuropathic pain.[3][4] Nav1.8 inhibitors, such as A-803467, selectively block the influx of sodium ions through this channel, thereby dampening neuronal excitability and reducing pain hypersensitivity.[4][5] These notes provide an overview of the in vivo application of Nav1.8 inhibitors in preclinical models of neuropathic pain.
Data Presentation
Table 1: In Vivo Efficacy of A-803467 in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Behavioral Assay | Route of Administration | Effective Dose (ED₅₀) | Reference |
| Spinal Nerve Ligation (SNL) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 47 mg/kg | [5][6] |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 85 mg/kg | [5][6] |
Table 2: Effect of A-803467 on Neuronal Firing in a Rat Model of Neuropathic Pain
| Neuronal Activity | Treatment | Dose (i.v.) | Reduction from Baseline | Reference |
| Mechanically Evoked Firing of Wide Dynamic Range (WDR) Neurons | A-803467 | 20 mg/kg | 66.2% | [6] |
| Spontaneous Firing of WDR Neurons | A-803467 | 20 mg/kg | 53.3% | [6] |
Experimental Protocols
Animal Models of Neuropathic Pain
Objective: To induce mechanical allodynia and thermal hyperalgesia through ligation of spinal nerves.
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Tightly ligate the L5 and L6 nerves with a silk suture.
-
Close the incision in layers.
-
Allow the animal to recover for at least one week before behavioral testing to allow for the full development of neuropathic pain symptoms.
Objective: To create a model of neuropathic pain through loose ligation of the sciatic nerve.
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the sciatic nerve with absorbable sutures, spaced approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers.
-
Allow the animal to recover for at least one week before behavioral testing.
Behavioral Assays for Pain Assessment
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a mesh floor and allow for acclimatization.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Begin with a filament of low bending force and progressively increase the force until a withdrawal response is elicited.
-
The lowest force that elicits a consistent withdrawal response is recorded as the paw withdrawal threshold.
-
A significant decrease in the paw withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Objective: To measure the paw withdrawal latency in response to a thermal stimulus.
Procedure:
-
Place the animal in a testing chamber on a glass surface and allow for acclimatization.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw from the heat source is recorded as the paw withdrawal latency.
-
A cut-off time is set to prevent tissue damage.
-
A significant decrease in paw withdrawal latency in the injured paw indicates thermal hyperalgesia.
Drug Administration Protocol
Compound: A-803467
Formulation: Prepare A-803467 in a suitable vehicle (e.g., a solution of 5% DMSO, 5% Cremophor EL, and 90% saline).
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in these models.[5][6]
Dosage: Administer A-803467 at doses ranging from 10 to 100 mg/kg to determine a dose-response relationship.[5][6]
Timing: Inject the compound 30-60 minutes before behavioral testing to allow for sufficient absorption and distribution.
Mandatory Visualizations
Signaling Pathway of Nav1.8 in Neuropathic Pain
Caption: Nav1.8 signaling in neuropathic pain and therapeutic intervention.
Experimental Workflow for In Vivo Studies
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
For Research Use Only.
Introduction
Nav1.8, a voltage-gated sodium channel, is predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglion (DRG) and plays a crucial role in the transmission of pain signals.[1][2][3] Its involvement in various pain states, including inflammatory and neuropathic pain, makes it a significant target for the development of novel analgesics.[1][2][4] Nav1.8-IN-6 is a novel pyridinone amide inhibitor of the Nav1.8 channel, demonstrating IC50 values of 513.33 nM in the resting state and 471.81 nM in the semi-activated state.[5] These application notes provide detailed protocols for the formulation of this compound for in vivo studies in animal models, addressing the common challenge of poor aqueous solubility typical of small molecule inhibitors.[6][7][8]
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are critical for selecting an appropriate formulation strategy.
| Property | Value | Source/Reference |
| Compound Type | Pyridinone amide | MedchemExpress[5] |
| Molecular Weight | Not Publicly Available | - |
| Aqueous Solubility | Predicted to be low | General characteristic of small molecule inhibitors[6][7] |
| LogP | Predicted to be high | Implied by low aqueous solubility[9] |
| pKa | Not Publicly Available | - |
| In Vitro IC50 (Resting) | 513.33 nM | MedchemExpress[5] |
| In Vitro IC50 (Semi-activated) | 471.81 nM | MedchemExpress[5] |
Signaling Pathway of Nav1.8 in Nociception
The diagram below illustrates the role of the Nav1.8 channel in the nociceptive signaling pathway.
Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.
Formulation Protocols for Animal Studies
Given the predicted low aqueous solubility of this compound, the following formulation strategies are recommended for preclinical animal research. The choice of formulation will depend on the desired route of administration and the specific experimental design.
Formulation for Oral (PO) Administration
A common approach for poorly soluble compounds is to create a suspension or a solution using co-solvents and surfactants.
Vehicle Composition:
| Component | Percentage (v/v) | Purpose |
| Tween® 80 | 0.5 - 2% | Surfactant to aid wetting and prevent aggregation |
| Carboxymethylcellulose (CMC) | 0.5 - 1% | Suspending agent to ensure homogeneity |
| Sterile Water for Injection | q.s. to 100% | Vehicle |
Protocol:
-
Weigh the required amount of this compound powder.
-
In a sterile container, prepare the vehicle by first dissolving Tween® 80 in a portion of the sterile water.
-
Add the CMC to the Tween® 80 solution and mix thoroughly until a uniform suspension is formed. This may require gentle heating or sonication.
-
Allow the vehicle to cool to room temperature.
-
Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a fine, homogenous suspension.
-
Add the remaining sterile water to reach the final desired volume and concentration.
-
Visually inspect for any clumps or undissolved particles.
-
Store the formulation at 2-8°C and protect from light. Before each use, ensure the suspension is thoroughly mixed.
Formulation for Intraperitoneal (IP) and Intravenous (IV) Administration
For systemic administration via IP or IV routes, a clear, sterile solution is required. This often necessitates the use of solubilizing agents like cyclodextrins or co-solvents.
Vehicle Composition:
| Component | Percentage (v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% | Co-solvent to initially dissolve the compound |
| PEG 400 | 30 - 40% | Co-solvent and solubilizer |
| Saline (0.9% NaCl) | q.s. to 100% | Isotonic vehicle |
Protocol:
-
Weigh the required amount of this compound powder.
-
In a sterile, light-protected container, dissolve the this compound in DMSO by vortexing or brief sonication.
-
Add PEG 400 to the DMSO solution and mix until clear and homogenous.
-
Slowly add the saline to the organic solution while continuously stirring. Note: The compound may precipitate if the saline is added too quickly.
-
Ensure the final solution is clear and free of any particulates. If necessary, filter through a 0.22 µm sterile filter.
-
This formulation should be prepared fresh before each use due to the potential for compound degradation or precipitation over time.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the analgesic efficacy of a this compound formulation in a rodent model of pain.
Caption: A standard workflow for an in vivo efficacy study of this compound in an animal pain model.
Hypothetical Pharmacokinetic Data
Below is a table of hypothetical pharmacokinetic parameters for this compound following administration of two different formulations to rats. This data is for illustrative purposes and would need to be determined experimentally.
| Parameter | Oral Suspension (10 mg/kg) | IV Solution (2 mg/kg) |
| Cmax (ng/mL) | 450 | 1200 |
| Tmax (h) | 2.0 | 0.1 |
| AUC (0-t) (ng*h/mL) | 2100 | 1500 |
| Half-life (t1/2) (h) | 4.5 | 3.0 |
| Bioavailability (%) | 28 | - |
Safety and Handling
-
This compound is for research use only and is not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Disclaimer
The protocols and data presented in these application notes are intended as a guide. Researchers should optimize formulations and experimental conditions based on their specific needs and the physicochemical properties of their particular batch of this compound. It is crucial to conduct small-scale formulation trials to ensure solubility, stability, and compatibility before proceeding to large-scale animal studies.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Characterization of Nav1.8 Inhibitors in Cell-Based Assays Compound: Nav1.8-IN-6 (Hypothetical Novel Inhibitor) Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] Its involvement in the transmission of pain signals, particularly in chronic pain states, has made it a prime therapeutic target for the development of novel, non-opioid analgesics.[1][3][4] Nav1.8 is distinguished by its resistance to tetrodotoxin (B1210768) (TTX) and its unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1][2] These features enable Nav1.8 to play a significant role in the upward stroke of the action potential in nociceptive neurons, especially during the sustained or repetitive firing characteristic of chronic pain.[1]
This document provides detailed protocols for the cellular loading and incubation times required for in vitro assays designed to characterize the activity of novel Nav1.8 inhibitors, exemplified by the hypothetical compound this compound. The following sections outline methodologies for fluorescence-based assays, which are commonly used for high-throughput screening (HTS) of Nav1.8 modulators.
Key Experimental Parameters
Successful characterization of Nav1.8 inhibitors using cell-based assays is critically dependent on optimized cell loading and incubation times for fluorescent dyes. These parameters can vary based on the cell line, the specific dye used, and the assay format. The following tables provide a summary of recommended starting conditions for common experimental setups.
Cell Loading and Incubation Times for Fluorescent Assays
| Parameter | Membrane Potential Assay (FRET-based) | Sodium Influx Assay (Sodium Indicator) |
| Cell Line | HEK293 or CHO stably expressing human Nav1.8/SCN10A | HEK293 or CHO stably expressing human Nav1.8/SCN10A |
| Seeding Density | 20,000 - 40,000 cells/well (384-well plate) | 20,000 - 40,000 cells/well (384-well plate) |
| Fluorescent Dye | Membrane potential-sensitive FRET dyes | ION Natrium Green 2 AM (ING-2 AM) or similar |
| Dye Loading Concentration | Refer to manufacturer's instructions | 1 - 5 µM |
| Loading Buffer | Hank's Balanced Salt Solution (HBSS) or similar physiological buffer | HBSS or similar physiological buffer with 0.02% Pluronic F-127 |
| Loading Temperature | 37°C | 37°C |
| Loading Time | 30 - 60 minutes | 45 - 60 minutes |
| Compound Incubation Time | 15 - 30 minutes | 15 - 30 minutes |
| Assay Platform | FLIPR (Fluorometric Imaging Plate Reader) or similar | FLIPR or similar |
Experimental Protocols
Protocol 1: Membrane Potential Assay for Nav1.8 Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure changes in membrane potential, a common method for high-throughput screening of Nav1.8 inhibitors.[5][6][7]
Materials:
-
HEK293 cells stably expressing human Nav1.8 (e.g., from InSCREENex GmbH[8])
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
384-well black-walled, clear-bottom assay plates
-
Membrane potential-sensitive FRET dye kit
-
Assay Buffer (e.g., HBSS)
-
Nav1.8 activator (e.g., Veratridine)
-
This compound (or other test compounds)
-
FLIPR or equivalent fluorescence plate reader
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the HEK293-Nav1.8 cells into 384-well plates at a density of 30,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the FRET dye loading solution according to the manufacturer's instructions in the assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 10 µL of the diluted compound to the appropriate wells. For control wells, add 10 µL of assay buffer (vehicle).
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Assay Measurement:
-
Prepare the Nav1.8 activator solution (e.g., Veratridine) in the assay buffer.
-
Place the assay plate into the FLIPR instrument.
-
Initiate the reading, establishing a baseline fluorescence for approximately 10-20 seconds.
-
Add 10 µL of the activator solution to all wells and continue reading the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon activator addition is indicative of Nav1.8 channel activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Sodium Influx Assay for Nav1.8 Inhibition
This protocol utilizes a sodium-sensitive fluorescent indicator to directly measure the influx of sodium ions through the Nav1.8 channel.[9][10]
Materials:
-
CHO cells stably expressing human Nav1.8 (e.g., from InSCREENex GmbH[8])
-
Culture medium: Ham's F-12 medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
384-well black-walled, clear-bottom assay plates
-
Sodium indicator dye (e.g., ION Natrium Green 2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS)
-
Nav1.8 activator (e.g., Deltamethrin)
-
This compound (or other test compounds)
-
FLIPR or equivalent fluorescence plate reader
Procedure:
-
Cell Plating:
-
Follow the same procedure as in Protocol 1, using CHO-Nav1.8 cells.
-
-
Dye Loading:
-
Prepare a loading solution containing the sodium indicator dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium and add 20 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Measurement:
-
Prepare the Nav1.8 activator solution in the assay buffer.
-
Follow the same measurement procedure as in Protocol 1, adding the activator to initiate sodium influx.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the influx of sodium ions.
-
Calculate the percent inhibition and IC₅₀ value for this compound as described in Protocol 1.
-
Visualizations
Nav1.8 Signaling Pathway in Nociception
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Experimental Workflow for Nav1.8 Inhibitor Screening
Caption: Workflow for a fluorescence-based Nav1.8 inhibitor assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 5. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. ionbiosciences.com [ionbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Predominantly expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel, non-opioid analgesics.[1][2][3] Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[2][3] These characteristics enable Nav1.8 to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the sustained, repetitive firing that is a hallmark of chronic pain states.[2] Consequently, the identification of selective Nav1.8 modulators is a primary focus of pain research.[2]
This document provides detailed application notes and protocols for the use of Nav1.8 modulators in high-throughput screening (HTS) assays. While specific public information for a compound designated "Nav1.8-IN-6" is not available, this guide will focus on the general principles and methodologies for screening Nav1.8 inhibitors, using well-characterized compounds as examples. The protocols described herein are designed to enable researchers to identify and characterize novel Nav1.8 inhibitors with high efficiency and accuracy.
Nav1.8 Signaling Pathway in Nociception
Nav1.8 channels are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[1][4] In response to a noxious stimulus, the membrane of the sensory neuron depolarizes. This depolarization activates Nav1.8 channels, leading to a rapid influx of sodium ions (Na+). This influx further depolarizes the membrane, driving the rising phase of the action potential.[1] The action potential then propagates along the axon to the central nervous system, where the sensation of pain is perceived. In chronic pain states, such as inflammatory and neuropathic pain, the expression and activity of Nav1.8 can be altered, leading to neuronal hyperexcitability.[5][6]
High-Throughput Screening (HTS) Assays for Nav1.8
The identification of novel Nav1.8 inhibitors from large compound libraries necessitates the use of robust and scalable HTS assays. Two primary methodologies are widely employed: fluorescence-based membrane potential assays and automated patch-clamp electrophysiology.
Fluorescence-Based Membrane Potential Assay (e.g., FLIPR)
This assay format is ideal for primary screening of large compound collections due to its high throughput and cost-effectiveness. The principle involves measuring changes in neuronal membrane potential using a voltage-sensitive fluorescent dye or a FRET (Fluorescence Resonance Energy Transfer) pair.
Experimental Workflow:
Protocol:
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human Nav1.8 alpha subunit and an auxiliary human beta subunit (e.g., Navβ1) is recommended.[7][8]
Materials:
-
HEK293 cells stably expressing hNav1.8/hNavβ1
-
Cell culture medium (e.g., DMEM with 10% FBS, selection antibiotic)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Nav1.8 activator (e.g., Veratridine or Deltamethrin)
-
Test compounds and reference inhibitors (e.g., A-803467)
-
384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the HEK293-hNav1.8 cells into 384-well assay plates at an optimized density and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The following day, remove the culture medium and add the membrane potential dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add test compounds and controls (vehicle and reference inhibitor) to the assay plates.
-
Baseline Reading: Measure the baseline fluorescence using the FLIPR instrument.
-
Stimulation and Detection: Add a pre-determined concentration of a Nav1.8 activator (e.g., veratridine) to all wells to induce membrane depolarization. Immediately begin recording the fluorescence signal over time. Nav1.8 inhibitors will prevent or reduce the depolarization-induced change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each test compound relative to the controls.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems provide high-quality electrophysiological data in a high-throughput format, making them suitable for hit confirmation, lead optimization, and selectivity profiling.
Experimental Workflow:
Protocol:
Cell Line: HEK293 cells stably expressing hNav1.8/hNavβ1.
Materials:
-
HEK293-hNav1.8 cells
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA, pH 7.2 with CsOH.
-
Test compounds and reference inhibitors.
-
Automated patch-clamp system (e.g., SyncroPatch 768PE).
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293-hNav1.8 cells in the external solution.
-
Instrument Setup: Prime the APC instrument with internal and external solutions and load the cell suspension.
-
Automated Sealing and Whole-Cell Configuration: The instrument will automatically trap cells, form giga-ohm seals, and establish a whole-cell configuration.
-
Voltage Protocol and Baseline Recording: Apply a voltage protocol to elicit Nav1.8 currents. For example, hold the cells at -100 mV and apply a depolarizing step to 0 mV. Record baseline currents.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Post-Compound Recording: After a defined incubation period, apply the same voltage protocol to record the inhibited Nav1.8 currents.
-
Data Analysis: Measure the peak current inhibition at each compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
Data Presentation
Quantitative data for well-characterized Nav1.8 inhibitors obtained from high-throughput screening assays are summarized below. These values can serve as a benchmark for newly identified compounds.
Table 1: Potency of Known Nav1.8 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| A-803467 | Manual Patch Clamp | CHO-hNav1.8/β3 | ~100 | [9] |
| A-887826 | Manual Patch Clamp | CHO-hNav1.8/β3 | ~30 (for ~59% inhibition) | [9] |
| PF-01247324 | Manual Patch Clamp | HEK-hNav1.8/β1 | 190 | [10] |
Table 2: Selectivity Profile of a Representative Nav1.8 Inhibitor (Compound 3 from Payne et al., 2015)
| Nav Subtype | IC50 (µM) | Fold Selectivity vs. hNav1.8 |
| hNav1.8 | 0.19 | - |
| hNav1.1 | >10 | >53 |
| hNav1.2 | >10 | >53 |
| hNav1.3 | >10 | >53 |
| hNav1.4 | >10 | >53 |
| hNav1.5 | >10 | >53 |
| hNav1.6 | >10 | >53 |
| hNav1.7 | >10 | >53 |
| Data from Payne et al., ACS Med. Chem. Lett. 2015, 6, 4, 423–428.[10] |
Conclusion
The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of novel Nav1.8 inhibitors. The fluorescence-based membrane potential assay is well-suited for primary screening of large compound libraries, while automated patch-clamp electrophysiology offers a higher-resolution secondary assay for hit validation and lead optimization. By employing these methodologies, researchers can effectively advance the discovery of new therapeutic agents for the treatment of chronic pain.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals, particularly in the peripheral nervous system. Its preferential expression in nociceptive neurons makes it an attractive target for the development of novel analgesics with potentially fewer side effects than currently available treatments. This document provides detailed application notes and protocols for the administration of Nav1.8 inhibitors, exemplified by compounds such as Nav1.8-IN-6, in various rodent models of pain. While specific data for this compound is not publicly available, the following protocols are based on established methodologies for other selective Nav1.8 inhibitors and can be adapted for novel compounds of this class.
Data Presentation: Efficacy of Nav1.8 Inhibitors in Rodent Pain Models
The following table summarizes the efficacy of representative Nav1.8 inhibitors in preclinical models of neuropathic and inflammatory pain. This data is intended to provide a comparative overview and guide dose selection for new compounds.
| Compound | Pain Model | Species | Administration Route | Dose Range | Efficacy | Reference |
| A-803467 | Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 10 - 100 mg/kg | Dose-dependent reduction in mechanical allodynia (ED₅₀ ≈ 47 mg/kg) | [1][2] |
| Sciatic Nerve Injury | Rat | Intraperitoneal (i.p.) | up to 100 mg/kg | Reduction in mechanical allodynia (ED₅₀ = 85 mg/kg) | [1][2] | |
| Complete Freund's Adjuvant (CFA) | Rat | Intraperitoneal (i.p.) | up to 100 mg/kg | Reduction in thermal hyperalgesia (ED₅₀ = 41 mg/kg) | [1][2] | |
| Capsaicin-induced secondary allodynia | Rat | Intraperitoneal (i.p.) | up to 100 mg/kg | Reduction in mechanical allodynia (ED₅₀ ≈ 100 mg/kg) | [1][2] | |
| Spinal Nerve Ligation (SNL) | Rat | Intravenous (i.v.) | 10 - 30 mg/kg | Reduction in mechanically evoked and spontaneous WDR neuronal activity | [3] | |
| PF-01247324 | Carrageenan-induced inflammatory pain | Rat | Oral gavage (p.o.) | 30 - 1000 mg/kg | Reduction in thermal hyperalgesia | [4] |
| Sciatic Nerve Ligation (SNL) | Rat | Oral gavage (p.o.) | 30 - 1000 mg/kg | Attenuation of mechanical allodynia | [4] | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral gavage (p.o.) | 1000 mg/kg | Improvement in motor coordination | [5][6] | |
| VX-150 | Various evoked pain tests | Human | Oral (p.o.) | Single dose | Induced analgesia in cold pressor and heat pain thresholds | [7] |
Experimental Protocols
Preparation of Vehicle Solutions
The choice of vehicle is critical for ensuring the solubility and bioavailability of hydrophobic small molecule inhibitors like this compound. Below are common vehicle formulations for oral and intraperitoneal administration.
For Oral Gavage:
-
Methylcellulose-based vehicle: A suspension of 0.5% methylcellulose (B11928114) in sterile water or saline is a widely used vehicle.[8] For some compounds, the addition of a small percentage of a surfactant like Tween 80 (e.g., 0.1%) can improve suspension stability.[8]
-
PEG-based vehicle: A common formulation for compounds with poor aqueous solubility is a mixture of Polyethylene Glycol (PEG), such as PEG300 or PEG400, and saline or water. A typical ratio is 50% PEG300 and 50% saline.[9]
-
Multi-component vehicle for highly hydrophobic compounds: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often effective.[9]
For Intraperitoneal Injection:
-
Saline with solubilizing agents: For compounds with some aqueous solubility, sterile isotonic saline can be used. For less soluble compounds, a co-solvent system is often necessary. A common vehicle is a mixture of DMSO and saline. It is crucial to keep the final concentration of DMSO low (typically ≤10%) to avoid toxicity.[10][11] For example, a 20% DMSO in saline solution has been used.[11]
-
SBE-β-CD in Saline: A 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be used to improve the solubility of hydrophobic compounds for injection.[12]
Important Considerations:
-
Always prepare vehicle solutions using sterile components and aseptic techniques.
-
The final formulation should be a clear solution or a fine, homogenous suspension.
-
Before administration, ensure the formulation is at room temperature or body temperature to minimize animal discomfort.[13]
-
Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Administration Protocols
a) Oral Gavage (Mouse and Rat)
Oral gavage ensures the precise administration of a specific dose of the compound directly into the stomach.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip).
-
Syringes.
-
Vehicle containing this compound.
-
Animal scale.
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal around the thoracic region. The head and body should be in a vertical alignment to straighten the esophagus.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, from the mouth to the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. If there is resistance, withdraw and try again.
-
-
Compound Administration: Once the needle is in the correct position, slowly administer the compound solution.
-
Withdrawal and Monitoring: Slowly withdraw the gavage needle. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding.
b) Intraperitoneal (IP) Injection (Mouse and Rat)
IP injection is a common parenteral route for systemic drug delivery.
Materials:
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats).
-
70% ethanol (B145695) for disinfection.
-
Vehicle containing this compound.
Procedure:
-
Animal Restraint: Securely restrain the animal to expose the abdomen. For rats, dorsal recumbency with the head tilted slightly downward is recommended.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum (more prominent on the left) and the bladder.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
-
Inject the solution slowly.
-
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Nociceptive signaling pathway involving Nav1.8 and the point of intervention for Nav1.8 inhibitors.
Experimental Workflow for Evaluating Nav1.8 Inhibitors in a Rodent Pain Model
Caption: A typical experimental workflow for assessing the efficacy of a Nav1.8 inhibitor in a rodent model of pain.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 3. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 6. Oral administration of PF-01247324, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key player in nociceptive signaling pathways. Its involvement in the generation and propagation of action potentials in response to noxious stimuli makes it a prime therapeutic target for the development of novel analgesics. Nav1.8-IN-6 is a potent and selective inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound on neuronal firing in vitro, utilizing the whole-cell patch-clamp technique. Due to the limited publicly available information on "this compound," this document will use it as a placeholder and will present illustrative data based on the well-characterized Nav1.8 inhibitor, A-803467, to demonstrate data presentation and interpretation.
Data Presentation
The inhibitory potency and selectivity of a Nav1.8 inhibitor are critical parameters. The following tables summarize the in vitro electrophysiological data for the analogous compound A-803467.
Table 1: Inhibitory Potency of A-803467 on Nav1.8 Channels
| Channel Type | Species | Assay Condition | IC50 | Reference |
| Nav1.8 | Human | Recombinant cell line, -40 mV holding potential | 8 nM | [1][2][3][4] |
| Nav1.8 (TTX-R currents) | Rat | Dorsal Root Ganglion (DRG) neurons, -40 mV holding potential | 140 nM | [1][3][5][6] |
| Nav1.8 | Rat | Recombinant cell line, -40 mV holding potential | 45 nM | [3][4] |
| Nav1.8 | Human | Recombinant cell line, resting state | 79 nM | [3][4] |
Table 2: Selectivity Profile of A-803467 against other Nav Channel Subtypes
| Channel Subtype | Species | IC50 | Fold Selectivity (vs. hNav1.8 at -40mV) | Reference |
| Nav1.2 | Human | >1 µM | >125 | [1] |
| Nav1.3 | Human | 2450 nM | 306 | |
| Nav1.5 | Human | 7340 nM | 917.5 | |
| Nav1.7 | Human | 6740 nM | 842.5 |
Table 3: Effect of A-803467 on Neuronal Firing in Rat DRG Neurons
| Concentration | Effect on Evoked Action Potentials (Resting Potential ≈ -40 mV) | Effect on Spontaneous Firing (in inflammatory model) | Reference |
| 0.1 µM | No significant block | Not reported | [5][6] |
| 0.3 µM | Effective suppression | Reversible suppression | [5][6] |
Experimental Protocols
The following is a detailed protocol for assessing the effect of a test compound, such as this compound, on neuronal firing using whole-cell patch-clamp electrophysiology on cultured dorsal root ganglion (DRG) neurons.
Protocol 1: Whole-Cell Patch-Clamp Recording of Nav1.8 Currents and Neuronal Firing
1. Materials and Solutions
-
Cell Culture: Primary DRG neurons isolated from rats or mice, or a stable cell line expressing human Nav1.8.
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO). Prepare serial dilutions in external solution to achieve final desired concentrations.
2. Equipment
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Pipette puller and microforge
-
Perfusion system
3. Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Plating: Plate cultured DRG neurons on glass coverslips coated with poly-D-lysine and laminin.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 2 ml/min).
-
Achieving Whole-Cell Configuration:
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings (for IC50 determination):
-
Clamp the cell at a holding potential of -100 mV.
-
To assess the effect on the inactivated state, use a prepulse to -40 mV for 8 seconds before a test pulse to 0 mV.[3][6]
-
Record baseline Nav1.8 currents.
-
Perfuse the chamber with increasing concentrations of this compound and record the current inhibition at each concentration.
-
Allow for a washout period with the external solution to check for reversibility.
-
-
Current-Clamp Recordings (for neuronal firing):
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials and determine the rheobase (the minimum current required to fire an action potential).
-
Record baseline firing frequency in response to a suprathreshold current injection.
-
Perfuse with this compound at a concentration expected to be efficacious (e.g., near the IC50 value). A concentration of 0.3 µM was effective for A-803467.[5][6]
-
Repeat the current injection protocol to assess the effect of the compound on action potential threshold, amplitude, and firing frequency.
-
For testing state-dependency, it can be beneficial to depolarize the resting membrane potential to approximately -40 mV, where A-803467 showed a more pronounced effect.[5][6]
-
-
Data Analysis:
-
For voltage-clamp data, calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.
-
For current-clamp data, quantify changes in action potential parameters (threshold, amplitude, firing frequency) before and after compound application.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro neuronal firing assays.
Caption: Nav1.8 signaling pathway and inhibition by this compound.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of use-dependent inhibition of the voltage-gated sodium channel Nav1.8. Given the absence of publicly available data for a compound specifically named "Nav1.8-IN-6," this guide focuses on the general principles and methodologies for characterizing the activity of selective Nav1.8 inhibitors, using established compounds as illustrative examples.
Introduction to Nav1.8 and Use-Dependent Inhibition
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[2][3] Nav1.8 is characterized by its resistance to tetrodotoxin (B1210768) (TTX) and its distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[1] These features enable Nav1.8 to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the repetitive firing associated with chronic pain states.[1][3][4]
Many Nav1.8 inhibitors exhibit use-dependent block , a phenomenon where the inhibitory potency of a compound increases with the frequency of channel activation.[4] This property is therapeutically desirable as it suggests that the inhibitor will preferentially block channels in hyperactive neurons, such as those involved in pain signaling, while having less effect on normally firing neurons.[5] This state-dependent interaction implies that the inhibitor has a higher affinity for the open or inactivated states of the channel compared to the resting state. Conversely, some Nav1.8 inhibitors have been observed to display reverse use dependence , where inhibition is relieved by repetitive depolarizations.[6][7]
Data Presentation: Quantitative Analysis of Nav1.8 Inhibition
Clear and structured presentation of quantitative data is crucial for comparing the potency and use-dependency of different Nav1.8 inhibitors. The following tables provide templates for summarizing key experimental findings.
Table 1: State-Dependent Potency of an Exemplary Nav1.8 Inhibitor
| Parameter | Condition | IC50 (µM) | n |
| hNav1.8 | Resting State | 15.2 | 5 |
| Inactivated State | 0.19 | 5 | |
| Rat DRG TTX-R Current | Inactivated State | 0.44 | 4 |
| Human DRG TTX-R Current | Inactivated State | 0.31 | 4 |
Data presented are hypothetical and for illustrative purposes, based on characteristics of known selective Nav1.8 modulators.[5] 'n' represents the number of experiments.
Table 2: Use-Dependent Inhibition of an Exemplary Nav1.8 Inhibitor
| Stimulation Frequency | % Inhibition | n |
| 1 Hz | 35 ± 4.2 | 6 |
| 5 Hz | 68 ± 5.1 | 6 |
| 10 Hz | 85 ± 3.8 | 6 |
Data are presented as mean ± SEM. % inhibition is measured at a fixed concentration of the inhibitor (e.g., the IC50 for the inactivated state).
Experimental Protocols
The gold standard for characterizing the effects of modulators on Nav1.8 channel function is the patch-clamp electrophysiology technique.[1] This can be performed using manual or automated systems.[8]
Cell Preparation
1. Cell Lines:
-
Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing human Nav1.8 (hNav1.8) and the auxiliary β1 subunit are commonly used.[9] The β1 subunit helps to modulate the channel's gating properties.[10]
2. Primary Neurons:
-
Dorsal root ganglion (DRG) neurons from rodents or human donors can be used to study the inhibitor's effect on native channels.[6]
Electrophysiology Solutions
Table 3: Composition of Intracellular and Extracellular Solutions
| Solution | Component | Concentration (mM) |
| Intracellular | CsF | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Extracellular | NaCl | 140 |
| KCl | 3 | |
| CaCl2 | 1 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 |
The pH of both solutions should be adjusted to 7.3 with CsOH (intracellular) or NaOH (extracellular), and the osmolarity adjusted to ~310 mOsm.
Voltage-Clamp Protocols for Measuring Use-Dependent Inhibition
The following protocols are designed to be implemented using whole-cell patch-clamp configuration. The holding potential is typically set to a level that ensures a significant portion of channels are in the resting state (e.g., -100 mV to -120 mV).
1. Protocol for Determining Resting State Inhibition:
-
From a holding potential of -120 mV, apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward current.
-
Apply these pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery of the channels to the resting state between pulses.
-
Perfuse the cells with increasing concentrations of the test compound and measure the reduction in peak current to determine the IC50 for the resting state.
2. Protocol for Determining Inactivated State Inhibition:
-
To assess the affinity of the compound for the inactivated state, a different voltage protocol is used.
-
From a holding potential of -120 mV, apply a long depolarizing prepulse (e.g., to -30 mV for 5 seconds) to induce inactivation in a significant population of channels.
-
Immediately following the prepulse, apply a test pulse (e.g., to 0 mV for 20 ms) to measure the current from the remaining non-inactivated channels.
-
Compare the peak current in the presence of the compound to the control current to determine the IC50 for the inactivated state.[5]
3. Protocol for Measuring Use-Dependent Inhibition:
-
Hold the cell at a resting membrane potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz). A typical train consists of 30-60 pulses.[11]
-
After establishing a stable baseline current, perfuse the cell with a fixed concentration of the inhibitor (e.g., the IC50 for the resting state).
-
Apply the same pulse train in the presence of the compound.
-
The use-dependent block is quantified by comparing the reduction in peak current amplitude from the first to the last pulse in the train. The percentage of inhibition for each pulse in the train is calculated relative to the corresponding pulse in the control condition.
Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in the pain signaling cascade and the point of intervention for inhibitors.
Experimental Workflow for Measuring Use-Dependent Inhibition
Caption: Step-by-step workflow for assessing use-dependent inhibition via patch-clamp electrophysiology.
Logical Relationship of Nav1.8 Channel States and Inhibitor Affinity
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with the Nav1.8 inhibitor, Nav1.8-IN-6, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8.[1] Like many small molecule inhibitors designed to interact with specific protein targets, this compound is a hydrophobic compound. This inherent hydrophobicity can lead to poor solubility in aqueous solutions, such as cell culture media and physiological buffers, which can result in compound precipitation and inaccurate experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] It is crucial to use anhydrous (water-free) DMSO to prevent the gradual precipitation of the compound during storage.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. Why did this happen and how can I fix it?
A3: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the highly concentrated this compound in the DMSO stock is rapidly introduced into an environment where it is poorly soluble. To prevent this, it is recommended to perform a serial dilution, adding the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing. Additionally, ensure the final concentration of DMSO in your culture medium remains low, ideally below 0.5%, to avoid cellular toxicity.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines.[2] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays.[4][5] However, it is always best practice to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Q5: Can I use other solvents to dissolve this compound?
A5: While DMSO is the most common, other organic solvents like ethanol (B145695) may also be used. The choice of solvent can impact the solubility and stability of the compound. It is advisable to test the solubility in a small amount of the compound first. For some challenging compounds, co-solvents or specialized formulations may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound is exceeded due to rapid solvent exchange. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.- Add the compound dropwise while gently vortexing the media.- Consider creating an intermediate dilution in a co-solvent mixture (e.g., DMSO/ethanol) before the final dilution in aqueous media. |
| Low potency or inconsistent results in in vitro assays. | The actual concentration of soluble this compound is lower than the intended concentration due to precipitation. | - Visually inspect your final working solution for any signs of precipitation before adding it to your assay.- Perform a pre-assay solubility check by preparing your highest concentration in the final assay buffer, incubating for the duration of your experiment, and then centrifuging to check for a pellet. |
| This compound will not fully dissolve in DMSO. | The concentration of this compound exceeds its solubility limit in DMSO at room temperature. | - Gently warm the solution to 37°C.[6]- Briefly sonicate the solution in a water bath to aid dissolution.[6] |
| Final DMSO concentration is toxic to cells. | The required concentration of this compound necessitates a higher than acceptable final DMSO concentration. | - Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution.- Explore the use of co-solvents or other solubilizing agents that are less toxic to your cells. |
Quantitative Data: Solubility of a Representative Nav1.8 Inhibitor
While specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for a similar potent and selective Nav1.8 inhibitor, A-803467, to serve as a general guideline.
| Solvent | Solubility | Notes |
| DMSO | >13.95 mg/mL | Warming and sonication can aid in achieving higher concentrations.[7] |
| Ethanol | ≥2.29 mg/mL | Requires sonication to achieve this concentration.[7] |
| Water | Insoluble | As a hydrophobic molecule, it is expected to have very low aqueous solubility. |
Disclaimer: This data is for the compound A-803467 and should be used as an illustrative example only. It is highly recommended to perform your own solubility tests for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for use in cellular assays, such as fluorescence-based membrane potential assays or automated patch-clamp electrophysiology.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pre-warmed (37°C) cell culture or assay medium
-
Vortex mixer
-
Bath sonicator
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, gently warm the tube to 37°C and sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a dose-response curve, it is best to perform serial dilutions of your 10 mM stock in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To achieve your desired final concentration, add a small volume of your DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of your 10 mM DMSO stock to 999 µL of medium.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration of this compound.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording Nav1.8 currents from cultured dorsal root ganglion (DRG) neurons or a stable cell line (e.g., HEK293 or CHO) expressing Nav1.8.
Materials:
-
Cultured cells expressing Nav1.8
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (intracellular) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
This compound stock solution (in DMSO) and final dilutions in external solution.
-
Tetrodotoxin (TTX) to block TTX-sensitive sodium channels (optional, typically 300 nM).
Procedure:
-
Cell Preparation:
-
Mount the culture dish on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Establish a gigaohm seal with a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential that inactivates other sodium channels if necessary (e.g., -70 mV).
-
Apply a series of depolarizing voltage steps to elicit Nav1.8 currents.
-
-
Compound Application:
-
Establish a stable baseline recording of Nav1.8 currents.
-
Perfuse the cell with the desired concentration of this compound in the external solution.
-
Ensure the final DMSO concentration is consistent across all conditions and in the vehicle control.
-
Record the sodium currents in the presence of the inhibitor until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition.
-
To determine the IC₅₀, test a range of this compound concentrations and fit the concentration-response data to the Hill equation.
-
Visualizations
References
- 1. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 4. Inhibition of neuropathic pain by decreased expression of the tetrodotoxin-resistant sodium channel, NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the Nav1.8 inhibitor, Nav1.8-IN-6, with a particular focus on its activity at the cardiac sodium channel Nav1.5 and other Nav subtypes.
FAQ 1: What are the known off-target effects of this compound, particularly on the Nav1.5 channel?
Currently, there is no publicly available information specifically detailing the off-target effects of a compound designated "this compound." Research and preclinical data often focus on the selectivity profile of Nav1.8 inhibitors against a panel of other sodium channel subtypes to assess potential side effects. For instance, inhibition of Nav1.5, the primary cardiac sodium channel, can lead to cardiovascular adverse effects.[1][2] Therefore, a high degree of selectivity for Nav1.8 over Nav1.5 and other subtypes is a critical attribute for any potential therapeutic agent targeting Nav1.8.[3]
While data for this compound is not available, the scientific community has characterized other selective Nav1.8 inhibitors. For example, the compound A-803467 has demonstrated high selectivity for Nav1.8, with IC50 values against other tested sodium channel subtypes, including Nav1.2, Nav1.3, and Nav1.5, being over 125-fold higher than for Nav1.8. Another potent inhibitor, Nav1.8-IN-2, also suggests a favorable selectivity profile due to its high potency for Nav1.8, though a full selectivity panel is not publicly available.[3]
FAQ 2: How can I assess the selectivity of my Nav1.8 inhibitor against Nav1.5 and other subtypes?
To determine the selectivity profile of a Nav1.8 inhibitor, a series of electrophysiological assays are typically performed. These assays measure the inhibitory activity of the compound against a panel of cell lines, each stably expressing a specific human Nav channel subtype (e.g., Nav1.1 through Nav1.8).
Experimental Protocol: Assessing Inhibitor Selectivity using Automated Patch-Clamp Electrophysiology
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against various Nav subtypes.
1. Cell Lines:
-
Utilize a panel of mammalian cell lines (e.g., HEK-293 or CHO) stably expressing the full-length human α-subunit of each Nav channel subtype of interest (hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, hNav1.7, and hNav1.8). The cardiac channel, Nav1.5, is of particular importance for assessing potential cardiotoxicity.[1]
2. Electrophysiology Platform:
-
Employ an automated patch-clamp system, such as the IonWorks Quattro or PatchXpress, for high-throughput screening. These systems allow for accurate voltage clamp and direct recording of ionic currents. Manual patch-clamp electrophysiology can also be used for more detailed characterization.[4]
3. Voltage Protocols:
-
Apply specific voltage protocols to elicit channel activation and measure compound inhibition. The holding potential and test pulse will vary depending on the biophysical properties of each Nav subtype. For instance, IC50 values are often determined at the half-inactivation voltage (V0.5) for each channel isoform to assess state-dependent block.[4]
4. Compound Application:
-
Prepare a concentration-response curve by applying the test compound at a range of concentrations.
5. Data Analysis:
-
Measure the peak inward current for each concentration.
-
Normalize the data to the control (vehicle) response.
-
Fit the concentration-response data to a logistical equation to determine the IC50 value for each Nav subtype.
6. Selectivity Calculation:
-
Calculate the fold-selectivity by dividing the IC50 value for the off-target channel (e.g., Nav1.5) by the IC50 value for the primary target (Nav1.8). A higher fold-selectivity indicates a more selective compound.
Data Presentation:
The quantitative data from these experiments should be summarized in a clear and structured table for easy comparison of the inhibitor's potency and selectivity across the different Nav channel subtypes.
Table 1: Example Selectivity Profile of a Hypothetical Nav1.8 Inhibitor
| Target | IC50 (nM) | Fold Selectivity (vs. Nav1.8) |
| hNav1.8 | 10 | 1 |
| hNav1.1 | >1000 | >100 |
| hNav1.2 | >1000 | >100 |
| hNav1.3 | 800 | 80 |
| hNav1.4 | >1000 | >100 |
| hNav1.5 | 1200 | 120 |
| hNav1.6 | 950 | 95 |
| hNav1.7 | 500 | 50 |
Visualizing Experimental Workflows and Signaling Concepts
Diagram 1: Experimental Workflow for Assessing Nav1.8 Inhibitor Selectivity
Caption: Workflow for determining the selectivity of a Nav1.8 inhibitor.
Diagram 2: Logical Relationship of Nav1.8 Inhibition and Potential Off-Target Effects
Caption: Desired on-target effect versus potential off-target effects.
References
- 1. The cardiac sodium channel gene SCN5A and its gene product NaV1.5: role in physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: The following information is based on the characteristics of known Nav1.8 inhibitors that exhibit "reverse use dependence." "Nav1.8-IN-6" is understood to be a placeholder for a compound with such properties.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges during electrophysiology experiments involving Nav1.8 and inhibitors that display reverse use dependence.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that may arise during your experiments. The guides are presented in a question-and-answer format to directly address specific problems.
Q1: I am observing a weaker than expected inhibition of Nav1.8 current with this compound, especially with repetitive stimulation. What could be the cause?
Possible Cause: This is the hallmark of "reverse use dependence," where the inhibitory effect of the compound is reduced with repeated channel activation.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Vary Stimulation Frequency:
-
Examine Voltage Protocol:
-
Review Experimental Temperature:
Q2: The inhibitory effect of this compound appears to be inconsistent between different cells or experimental days.
Possible Causes:
-
Cell Health and Nav1.8 Expression Levels: The expression and health of the cells can influence the observed effects.
-
Compound Stability: Degradation of the compound can lead to variability.
-
Perfusion System Issues: Inconsistent delivery of the compound to the cell.
Troubleshooting Steps:
-
Monitor Cell Health: Regularly check cell morphology and resting membrane potential.
-
Ensure Fresh Compound Solutions: Prepare fresh solutions of this compound for each experiment to avoid degradation.
-
Verify Perfusion System: Check for blockages or leaks in the perfusion system to ensure consistent and rapid solution exchange.
Q3: My data suggests this compound has a very high potency in initial screens, but this doesn't translate to efficacy in assays with high-frequency stimulation.
Possible Cause: This is a direct consequence of reverse use dependence. The initial high potency is likely due to tonic block at rest, which is then relieved during repetitive firing.[2][3][4]
Troubleshooting Steps:
-
Implement a Use-Dependence Protocol: Incorporate a train of depolarizing pulses into your screening protocol to assess the compound's behavior under more physiological firing patterns.
-
Analyze the Rate of Re-inhibition: After a high-frequency train, measure the time it takes for the block to re-establish at the resting potential. This can provide insights into the binding and unbinding kinetics of the compound.[6]
Frequently Asked Questions (FAQs)
Q1: What is "reverse use dependence"?
A1: Reverse use dependence is a pharmacological phenomenon where the efficacy of a drug decreases with more frequent use of its target, such as a voltage-gated ion channel.[1] For Nav1.8 inhibitors, this means that the block of the sodium current is relieved by repetitive depolarizations, which is the opposite of traditional use-dependent sodium channel blockers like lidocaine.[2][3]
Q2: Why is understanding reverse use dependence important for Nav1.8 inhibitors?
A2: Nav1.8 channels are crucial for the transmission of pain signals, often through high-frequency firing of action potentials in sensory neurons.[8][9][10][11][12][13] An inhibitor that loses its efficacy during high-frequency firing may have limited therapeutic potential for treating pain.[2][3][4] Therefore, characterizing the reverse use-dependent properties of a Nav1.8 inhibitor is critical for predicting its clinical utility.
Q3: What is the proposed mechanism for reverse use dependence of Nav1.8 inhibitors?
A3: The proposed mechanism involves state-dependent binding of the inhibitor to the Nav1.8 channel. These inhibitors are thought to bind with high affinity to the closed or resting state of the channel.[6][14][15] Upon depolarization and channel activation, the inhibitor may dissociate from the channel, leading to a relief of the block.[6] The rebinding of the inhibitor to the resting state at negative membrane potentials re-establishes the block.[6]
Q4: How can I quantify the reverse use dependence of this compound?
A4: You can quantify reverse use dependence by comparing the level of inhibition at a low stimulation frequency (tonic block) with the inhibition observed at the end of a high-frequency train of depolarizations (phasic block). The ratio of these two values can provide a quantitative measure of the relief from inhibition.
Quantitative Data Summary
The following table summarizes the potency and reverse use-dependent properties of known Nav1.8 inhibitors that exhibit this characteristic. This data can serve as a reference for what might be expected from a compound like this compound.
| Compound | IC50 (Tonic Block) | Reverse Use Dependence | Cell Type | Reference |
| A-887826 | ~30 nM for ~59% inhibition | Strong | hNav1.8 in cell line, mouse DRG neurons | [2] |
| A-803467 | ~100 nM for ~48% inhibition | Present, but less prominent than A-887826 | hNav1.8 in cell line | [2] |
| VX-150m | 15 nM | Present | hNav1.8 | [6] |
| VX-548 (suzetrigine) | 0.27 nM | Present | hNav1.8 | [6] |
Experimental Protocols
Protocol: Characterizing Reverse Use Dependence of a Nav1.8 Inhibitor using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the tonic and phasic block of Nav1.8 channels by this compound and quantify its reverse use-dependent properties.
Materials:
-
Cells: HEK293 cells stably expressing human Nav1.8 or dissociated dorsal root ganglion (DRG) neurons.[2][7]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH.[7]
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH 7.4 with NaOH. To isolate Nav1.8 currents, include 300-500 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.[7][12][16]
-
Patch-clamp setup: Amplifier, digitizer, and data acquisition software.
Methodology:
-
Cell Preparation: Culture and prepare cells for patch-clamp recording. For DRG neurons, specific isolation protocols should be followed.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Tonic Block Assessment:
-
Hold the cell at a resting potential of -100 mV.
-
Apply a brief depolarizing step (e.g., to 0 mV for 20 ms) at a low frequency (0.1 Hz or less) to elicit Nav1.8 currents.
-
After obtaining a stable baseline, perfuse the cell with the desired concentration of this compound.
-
Continue applying the low-frequency pulses until a steady-state block (tonic block) is achieved.
-
-
Phasic Block (Reverse Use Dependence) Assessment:
-
From the same holding potential (-100 mV), apply a train of depolarizing pulses (e.g., to 0 mV for 5 ms) at a higher frequency (e.g., 10 Hz for 10-20 seconds).
-
Record the current amplitude for each pulse in the train.
-
The current at the end of the train represents the phasic block.
-
-
Data Analysis:
-
Calculate the percentage of tonic block by comparing the current amplitude in the presence of the compound to the baseline current.
-
Calculate the percentage of phasic block from the last pulse of the high-frequency train.
-
The difference between tonic and phasic block indicates the degree of reverse use dependence.
-
Visualizations
Caption: Proposed mechanism of reverse use dependence for this compound.
Caption: Workflow for characterizing reverse use dependence.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 9. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 10. Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain [synapse.patsnap.com]
- 11. drpress.org [drpress.org]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive species modify NaV1.8 channels and affect action potentials in murine dorsal root ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.8-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this novel pyridinone amide Nav1.8 channel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a novel pyridinone amide inhibitor of the Nav1.8 sodium channel. It has reported IC50 values of 513.33 nM in the resting state and 471.81 nM in the semi-activated state.[1] Key physicochemical properties are summarized in the table below.
Q2: I'm having trouble dissolving this compound. What should I do?
Difficulty in dissolving this compound can be due to several factors. Firstly, ensure you are using a high-purity, anhydrous solvent, as absorbed water can reduce the solubility of many organic compounds. Due to its chemical structure, this compound is expected to be sparingly soluble in aqueous solutions. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice for small molecule inhibitors. If you still encounter issues, gentle warming of the solution to 37°C and vortexing or sonication may aid dissolution. However, avoid excessive heat as it could lead to degradation.
Q3: My this compound solution shows precipitation after storage. How can I prevent this?
Precipitation, especially after freeze-thaw cycles, is a common issue with small molecule inhibitors stored in solvents like DMSO. To mitigate this, we recommend the following:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.
-
Thawing: When you need to use a new aliquot, thaw it at room temperature and ensure it is fully dissolved by vortexing before use.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Based on the properties of similar small molecule inhibitors, high-purity, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q5: How should I dilute my DMSO stock solution for use in aqueous-based cellular assays?
When diluting a DMSO stock solution into an aqueous buffer for cellular experiments, it is crucial to avoid precipitation of the compound. We recommend making serial dilutions of your DMSO stock in DMSO first, before adding the final, most diluted DMSO solution to your aqueous medium. This helps to prevent the compound from crashing out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
This could be due to the degradation of the compound in your stock solution or experimental medium.
-
Verify Stock Solution Integrity: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Assess Stability in Assay Medium: The stability of this compound may be pH-dependent. Ensure the pH of your assay buffer is within a stable range for the compound. You can perform a time-course experiment to check for a decrease in activity over time, which would indicate instability in the assay medium.
-
Proper Storage: Always store stock solutions at -20°C or -80°C and protect them from light to minimize degradation.
Issue 2: Difficulty achieving complete dissolution of this compound powder.
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Solvent Quality: Use fresh, high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of hydrophobic compounds.
-
Mechanical Assistance: Use a vortex mixer or a sonicator to aid dissolution.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can help, but monitor closely to prevent degradation. Do not use high heat.
-
Concentration Check: You may be attempting to prepare a solution that is above the solubility limit of this compound in the chosen solvent. Try preparing a more dilute stock solution.
Data Presentation
| Property | Value |
| Molecular Weight | 433.35 g/mol [1] |
| Chemical Formula | C19H17F6N3O2[1] |
| IC50 (Resting State) | 513.33 nM[1] |
| IC50 (Semi-activated State) | 471.81 nM[1] |
| Appearance | Solid (predicted) |
| Storage | Store at -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.35 g/mol * 1000 mg/g = 4.3335 mg
-
-
Weigh the compound: Carefully weigh out 4.33 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes and vortex again.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.
Visualizations
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Nav1.8-IN-6. Our aim is to help you navigate potential challenges during the cytotoxicity assessment of this novel Nav1.8 inhibitor in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: As a selective inhibitor of the Nav1.8 sodium channel, this compound is designed to have minimal cytotoxicity in cells that do not express this target. The Nav1.8 channel, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, particularly in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2][3] Therefore, significant cytotoxicity is more likely to be observed in cell lines endogenously expressing Nav1.8 or in engineered cell lines overexpressing the channel. In most other cell types, this compound should exhibit a favorable therapeutic window, with a large gap between its effective concentration for Nav1.8 inhibition and the concentration at which it induces cell death.
Q2: Which cell lines are recommended for assessing the on-target versus off-target cytotoxicity of this compound?
A2: To differentiate between on-target and off-target effects, it is crucial to use a panel of cell lines with varying Nav1.8 expression levels. A recommended approach includes:
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Nav1.8-expressing cells:
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Primary dorsal root ganglion (DRG) neurons (rodent or human)
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Stable recombinant cell lines, such as CHO or HEK293 cells, engineered to express human Nav1.8 (e.g., CHO-hNav1.8)[4]
-
-
Control (low/no Nav1.8 expression) cells:
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Parental cell lines (e.g., CHO-K1, HEK293)
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Commonly used cancer cell lines (e.g., HeLa, A549, HepG2) that do not typically express Nav1.8.
-
Q3: What are the most appropriate in vitro assays for evaluating the cytotoxicity of this compound?
A3: A comprehensive in vitro safety assessment should include multiple assays to evaluate different aspects of cellular health.[5] Key recommended assays include:
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Cell Viability Assays: To measure metabolic activity (e.g., MTT, WST-1, or CCK-8 assays).
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Membrane Integrity Assays: To detect cell membrane damage (e.g., LDH release assay).
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Apoptosis Assays: To identify programmed cell death (e.g., Annexin V/PI staining, caspase activity assays).
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Control Cell Lines
If you observe significant cytotoxicity in cell lines that do not express Nav1.8, it may indicate off-target effects.
-
Possible Cause 1: Off-Target Liabilities. this compound may be interacting with other ion channels or cellular targets.
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Recommended Action: Perform a broad off-target screening panel against a range of receptors, enzymes, and other ion channels to identify potential unintended interactions. Compare the IC50 for cytotoxicity with the IC50 for Nav1.8 inhibition; a small window suggests potential off-target issues.[5]
-
-
Possible Cause 2: Vehicle-Induced Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used.
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Recommended Action: Run a vehicle-only control to assess its baseline toxicity on your cell line.[5] If the vehicle is toxic, consider using a lower concentration or exploring alternative, less toxic vehicles.
-
-
Possible Cause 3: Compound Instability. The compound may be degrading in the culture medium into a more toxic substance.
-
Recommended Action: Assess the stability of this compound in your experimental conditions using analytical methods like HPLC.
-
Issue 2: High Variability in Cytotoxicity Data
Inconsistent results between experiments can be frustrating. A systematic approach can help identify the source of the variability.
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Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell passage number, confluency, and overall health can significantly impact assay results.
-
Recommended Action: Standardize your cell culture procedures. Use cells within a consistent and low passage number range, and ensure a uniform cell seeding density for all experiments.
-
-
Possible Cause 2: Edge Effects in Multi-Well Plates. Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results.
-
Recommended Action: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate Compound Concentration. Errors in serial dilutions can lead to significant variability.
-
Recommended Action: Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cell lines to illustrate a potential cytotoxicity profile.
| Cell Line | Nav1.8 Expression | Assay Type | This compound IC50 (µM) |
| CHO-hNav1.8 | High (recombinant) | MTT | > 50 |
| Primary Rat DRG Neurons | High (endogenous) | Annexin V/PI | > 30 |
| CHO-K1 (Parental) | None | MTT | > 100 |
| HEK293 (Parental) | None | LDH Release | > 100 |
| HepG2 | None | MTT | > 100 |
This data is illustrative and should be confirmed by experimental results.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]
- 5. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nav1.8-IN-6 in long-term experimental studies. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene.[1][2] Nav1.8 channels are predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and are crucial for the transmission of pain signals.[3][4] These channels have distinct biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slower inactivation kinetics, which allow them to play a significant role in the upstroke of the action potential in nociceptive neurons, especially during the repetitive firing characteristic of chronic pain states.[5][6] this compound is designed to selectively block these channels, thereby reducing the excitability of sensory neurons and mitigating the sensation of pain.[7]
Q2: We are observing a decrease in the efficacy of this compound in our in vivo model over several weeks of treatment. What are the potential causes?
A decrease in efficacy during long-term studies can be attributed to several factors. The most common are the development of pharmacological resistance or changes in the compound's pharmacokinetics. Potential mechanisms of resistance include:
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Compensatory Upregulation of Other Ion Channels: Chronic blockade of Nav1.8 may lead the neuron to upregulate other sodium channels (e.g., Nav1.7, Nav1.9) or other ion channels to maintain neuronal excitability.[3]
-
Reverse Use-Dependence: Some Nav1.8 inhibitors exhibit a phenomenon where their inhibitory effect is reduced by repetitive neuronal firing.[3][8] This means the compound may be less effective in the highly active state it is intended to treat.
-
Alterations in Signaling Pathways: Intracellular signaling pathways, such as those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), can modulate Nav1.8 channel activity and potentially counteract the effects of this compound.[3][9]
-
Pharmacokinetic Issues: Changes in drug metabolism or clearance over time could lead to lower effective concentrations of this compound at the target site.
Q3: Could genetic variations in the SCN10A gene affect the efficacy of this compound?
Yes, it is possible. While specific resistance-conferring mutations to this compound have not been identified, gain-of-function mutations in the SCN10A gene have been linked to painful neuropathies.[2][10] These mutations can alter the channel's gating properties, making neurons hyperexcitable.[10] It is conceivable that certain genetic variations could alter the binding site of this compound or otherwise affect the channel's conformation, thereby reducing the inhibitor's efficacy.
Q4: Does alternative splicing of Nav1.8 impact drug sensitivity?
Alternative splicing of the SCN10A mRNA has been observed in humans, rats, and mice, leading to different Nav1.8 protein isoforms.[11][12] While a study on one specific alternative splicing event did not show a major impact on channel function, the existence of multiple isoforms raises the possibility that they could exhibit different sensitivities to inhibitors like this compound.[11] This is an active area of research, and the role of alternative splicing in drug resistance is a known phenomenon for other drug targets.[13]
Troubleshooting Guides
Issue 1: Diminished In Vitro Potency of this compound Over Time
You observe that the IC50 of this compound in your primary dorsal root ganglion (DRG) neuron culture increases after prolonged exposure to the compound.
| Potential Cause | Troubleshooting Steps |
| Compensatory Upregulation of Other Sodium Channels | 1. Gene Expression Analysis: After chronic treatment, perform qPCR to assess the mRNA levels of other sodium channel α-subunits (e.g., SCN9A (Nav1.7), SCN11A (Nav1.9)) and β-subunits. 2. Protein Expression Analysis: Use Western blotting to quantify the protein levels of other Nav channels. 3. Electrophysiology: Use specific inhibitors (e.g., TTX for TTX-sensitive channels) to pharmacologically dissect the contribution of different sodium channel subtypes to the total sodium current. |
| Changes in Nav1.8 Expression or Localization | 1. Nav1.8 Quantification: Measure Nav1.8 mRNA and protein levels to determine if there is a downregulation of the target itself. 2. Immunocytochemistry: Use antibodies against Nav1.8 to visualize its expression and subcellular localization. Changes in membrane trafficking could reduce the number of channels available for inhibition. |
| Activation of Modulatory Signaling Pathways | 1. Phospho-protein Analysis: Use Western blotting with phospho-specific antibodies to check for the activation of kinases known to modulate Nav1.8 (e.g., p-PKA, p-PKC, p-p38 MAPK). 2. Pathway Inhibition: Co-administer inhibitors of these signaling pathways with this compound to see if the original potency can be restored. |
Issue 2: Inconsistent Efficacy of this compound in Animal Models of Chronic Pain
In your long-term animal studies, you observe high variability in the analgesic effect of this compound between subjects or a decline in efficacy over time.
| Potential Cause | Troubleshooting Steps |
| Reverse Use-Dependence | 1. Ex Vivo Electrophysiology: Isolate DRG neurons from treated animals and perform patch-clamp experiments to assess for frequency-dependent block by this compound. A reduced block at higher firing frequencies is indicative of reverse use-dependence. 2. In Vivo Electrophysiology: If possible, perform in vivo recordings from sensory neurons to assess their firing patterns in the presence of this compound. |
| Pharmacokinetic Variability or Instability | 1. Pharmacokinetic Studies: Conduct a full pharmacokinetic analysis in your animal model to determine the half-life, bioavailability, and tissue distribution of this compound. Check for the formation of active or inactive metabolites. 2. Formulation Check: Ensure the formulation of this compound is stable and provides consistent exposure. Consider alternative routes of administration if variability is high. |
| Cross-Species Differences in Potency | 1. In Vitro Comparison: Test the potency of this compound on both human and the rodent species' Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells). A significant rightward shift in potency for the rodent channel could explain the need for higher doses or reduced efficacy in vivo. 2. Humanized Animal Models: Consider using a transgenic animal model expressing human Nav1.8 to improve the translation of your findings.[14] |
| Redundancy in Pain Signaling Pathways | 1. Combination Therapy: The analgesic effect of selectively inhibiting only Nav1.8 may be limited due to the involvement of other channels in pain signaling.[15] Consider combination therapy with inhibitors of other targets (e.g., Nav1.7). |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Resistance
This protocol is designed to characterize the inhibitory effects of this compound on Nav1.8 channels and to investigate potential resistance mechanisms like changes in state-dependence or reverse use-dependence.
1. Cell Preparation:
-
Heterologous Expression System: Use HEK293 cells stably expressing human Nav1.8. Culture cells in appropriate media and plate on glass coverslips 24-48 hours before recording.
-
Primary Neurons: Isolate DRG neurons from rodents. Dissociate ganglia enzymatically and mechanically, and plate neurons on coated coverslips. For long-term studies, neurons can be cultured for several days, with or without chronic exposure to this compound.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, and 0.3 TTX (to block TTX-sensitive channels). Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply voltage protocols to assess different aspects of inhibition:
-
Tonic Block (Resting State): Apply a depolarizing pulse to 0 mV for 50 ms (B15284909) every 10-20 seconds. After establishing a stable baseline, perfuse with increasing concentrations of this compound to determine the IC50.
-
State-Dependent Block (Inactivated State): Use a prepulse to -30 mV for 500 ms to inactivate the channels before the test pulse to 0 mV. Compare the IC50 obtained with this protocol to the tonic block IC50.
-
Frequency-Dependent Block (Use-Dependence): Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at frequencies of 1, 5, and 10 Hz). A decrease in block at higher frequencies indicates reverse use-dependence.
-
Protocol 2: qPCR to Quantify Ion Channel Gene Expression
This protocol is used to determine if chronic treatment with this compound leads to compensatory changes in the expression of other ion channels.
1. Sample Preparation:
-
Isolate DRGs from control and this compound-treated animals.
-
Homogenize the tissue and extract total RNA using a suitable kit.
2. cDNA Synthesis:
-
Reverse transcribe the RNA to cDNA using a reverse transcriptase kit.
3. Quantitative PCR:
-
Perform qPCR using primers specific for the target genes (e.g., SCN9A, SCN10A, SCN11A) and a reference gene (e.g., GAPDH, Actb).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the control and treated groups.
Signaling Pathways and Experimental Workflows
Caption: Intracellular signaling pathways that can modulate Nav1.8 channel activity.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. SCN10A gene: MedlinePlus Genetics [medlineplus.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gain-of-function Nav1.8 mutations in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A subtle alternative splicing event of the Na(V)1.8 voltage-gated sodium channel is conserved in human, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Is Nav1.8-specific inhibition the only path? Preferential Nav blockers offer a compelling alternative - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.8-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application and troubleshooting of assays involving this compound, a novel investigational inhibitor of the Nav1.8 sodium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8. Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1][2][3][4] The primary mechanism of action for Nav1.8 inhibitors like this compound involves binding to the channel and altering its activity, thereby reducing sodium influx and dampening neuronal excitability.[1] This can occur through pore blocking or gating modification.[2]
Q2: In which cell types can I test the activity of this compound?
A2: The activity of this compound can be assessed in a variety of cellular models. Commonly used systems include human embryonic kidney (HEK293) cells stably expressing human Nav1.8 channels and primary dorsal root ganglion (DRG) neurons, which endogenously express Nav1.8.[5][6][7]
Q3: What are the recommended assay formats for evaluating this compound?
A3: The two primary assay formats for evaluating Nav1.8 modulators are patch-clamp electrophysiology and fluorescence-based assays.[5][7][8][9][10] Patch-clamp is considered the gold standard for detailed mechanistic studies, while fluorescence-based assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR) with voltage-sensitive dyes (e.g., FRET-based), are suitable for higher throughput screening.[2][5]
Q4: How should I prepare this compound for in vitro experiments?
A4: For in vitro assays, it is recommended to first dissolve this compound in a small amount of DMSO. For final dilutions in aqueous solutions, it is crucial to ensure the compound remains solubilized to avoid precipitation, which can lead to inconsistent results.[11]
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
| Potential Cause | Troubleshooting Steps |
| Poor cell health | Ensure optimal cell culture conditions. Use cells at a low passage number. Allow cells to stabilize in the recording chamber before starting experiments. |
| Inconsistent seal formation (>1 GΩ) | Use high-quality borosilicate glass pipettes with appropriate resistance (2-5 MΩ).[7] Ensure the extracellular solution is properly filtered and free of debris. |
| Voltage clamp errors | Monitor series resistance and compensate for it. If series resistance is too high or changes significantly during the recording, discard the data. |
| Compound precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect solutions for any signs of precipitation. Consider the use of a surfactant like Tween 80 if solubility is an issue.[11] |
Issue 2: Lower-than-Expected Potency of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect voltage protocol | The potency of many Nav1.8 inhibitors is state-dependent.[12] Ensure your voltage protocol is appropriate to assess tonic and use-dependent block. For example, a holding potential of -100 mV and test pulses to 0 mV are commonly used.[7] |
| Rapid compound washout | Ensure a continuous perfusion of the compound during the recording to maintain the desired concentration. |
| "Reverse use dependence" | Some Nav1.8 inhibitors show a decrease in inhibition with repetitive short depolarizations.[13] If you observe this phenomenon, consider using protocols that minimize high-frequency stimulation unless this is the property being investigated. |
| Cell line differences | The potency of Nav1.8 inhibitors can vary between recombinant cell lines and native neurons. If possible, confirm findings in primary DRG neurons. |
Issue 3: Inconsistent Results in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Steps |
| Uneven cell plating | Ensure a homogenous cell monolayer by optimizing cell seeding density and technique. |
| Dye loading issues | Optimize the concentration and incubation time for the voltage-sensitive dye. Ensure cells are washed properly to remove excess dye. |
| Signal-to-noise ratio is low | Optimize the concentration of the Nav1.8 activator (e.g., veratridine) to achieve a robust and reproducible depolarization signal.[2] |
| Compound interference with fluorescence | Run a control experiment to check if this compound has any intrinsic fluorescence or quenches the signal of the reporter dye. |
Data Presentation
Table 1: Comparative Potency of Selective Nav1.8 Inhibitors (Example Data)
| Compound | Assay Type | Cell Line | IC50 | Selectivity vs. Other Nav Channels | Reference |
| A-803467 | Electrophysiology | hNav1.8 in HEK293 | 8 nM | >100-fold vs. hNav1.2, 1.3, 1.5, 1.7 | [14] |
| A-887826 | Electrophysiology | hNav1.8 | More potent than A-803467 | Less selective than A-803467 | [13] |
| Compound 3 | Electrophysiology | hNav1.8 | 0.19 µM | ≥50-fold | [12] |
Table 2: Electrophysiological Properties of Human Nav1.8 Channels
| Parameter | Reported Value (Human) |
| Activation (V1/2) | -11.12 ± 1.76 mV |
| Inactivation (V1/2) | -31.86 ± 0.58 mV |
| Current Density in DRG neurons (TTX-R) | -53.2 ± 6.8 pA/pF |
| Recovery from Inactivation (Fast τ with β1 subunit) | 2.0 ± 0.3 ms (B15284909) |
| Recovery from Inactivation (Slow τ with β1 subunit) | 1070.1 ± 59.0 ms |
Data compiled from multiple sources.[7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate HEK293 cells stably expressing hNav1.8 or dissociated DRG neurons onto glass coverslips.
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.[7]
-
Form a giga-ohm seal (>1 GΩ) with a single cell.[7]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes.
-
-
Voltage Protocols:
-
Tonic Block: Hold the cell at -100 mV and apply a 50 ms depolarizing pulse to 0 mV every 10-20 seconds.[7]
-
Use-Dependent Block: After establishing a tonic block, increase the pulse frequency to 1-10 Hz.
-
-
Data Analysis: Measure the peak inward current for each pulse. Calculate the percentage of block at different concentrations of this compound and fit the data to a concentration-response curve to determine the IC50.
Fluorescence-Based Membrane Potential Assay (FLIPR)
-
Cell Plating: Seed HEK293 cells expressing hNav1.8 in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate cells with a voltage-sensitive FRET dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a Nav1.8 activator (e.g., veratridine) to all wells to induce depolarization.
-
Record the change in fluorescence.
-
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to prevent the veratridine-induced change in fluorescence. Calculate IC50 values from the concentration-response data.
Visualizations
Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Caption: Logical flow for troubleshooting common assay issues.
References
- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and potency of two notable Nav1.8 inhibitors: Nav1.8-IN-6 and A-803467. This analysis is supported by available experimental data and detailed methodologies to aid in the selection of appropriate research tools for targeting the Nav1.8 sodium channel, a key player in nociceptive signaling.
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglia. Its role in the upregulation of neuronal excitability during inflammatory and neuropathic pain states has positioned it as a prime therapeutic target for the development of novel analgesics. A critical factor in the development of Nav1.8 inhibitors is achieving high selectivity over other sodium channel subtypes to minimize off-target effects, particularly cardiac (Nav1.5) and central nervous system-related (e.g., Nav1.2) side effects.
This guide compares this compound, a novel pyridinone amide, with A-803467, a well-characterized and potent Nav1.8 blocker.
Potency and Selectivity Profile
The inhibitory activity of this compound and A-803467 has been quantified using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | This compound IC50 (nM) | A-803467 IC50 (nM) | Fold Selectivity (A-803467 vs. hNav1.8) |
| hNav1.8 (resting state) | 513.33[1] | 79[2][3] | 1 |
| hNav1.8 (inactivated state) | 471.81[1] | 8[2][4][5][6] | 1 |
| hNav1.2 | Data not available | 7380[4][6] | 922.5 |
| hNav1.3 | Data not available | 2450[4][6] | 306.25 |
| hNav1.5 | Data not available | 7340[4][6] | 917.5 |
| hNav1.7 | Data not available | 6740[4][6] | 842.5 |
Key Observations:
-
Potency: A-803467 demonstrates significantly higher potency for human Nav1.8, particularly in the inactivated state (IC50 = 8 nM), compared to this compound (IC50 = 471.81 nM)[1][2][4][5][6]. The potency of A-803467 is state-dependent, showing higher affinity for the inactivated state of the channel.
-
Selectivity: A-803467 exhibits a high degree of selectivity for Nav1.8 over other tested sodium channel subtypes[1][2][4][6]. It is over 300-fold more selective for hNav1.8 than for hNav1.3 and over 800-fold more selective than for hNav1.2, hNav1.5, and hNav1.7[4][6]. Publicly available data on the selectivity profile of this compound against other sodium channel subtypes is currently unavailable, precluding a direct comparative assessment of its selectivity.
Experimental Methodologies
The determination of inhibitor potency and selectivity is primarily achieved through electrophysiological techniques, most commonly whole-cell patch-clamp assays. These experiments allow for the direct measurement of ion channel currents in cells expressing a specific sodium channel subtype.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific human Nav channel subtypes.
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.8, hNav1.2, hNav1.3, hNav1.5, hNav1.7).
General Protocol:
-
Cell Culture and Preparation: Stably transfected cells are cultured under standard conditions. On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ and filled with an internal solution containing ions that mimic the intracellular environment.
-
The external solution is a physiological saline solution.
-
-
Voltage Protocols:
-
To assess state-dependent inhibition, specific voltage protocols are applied.
-
Resting State: Cells are held at a hyperpolarized potential (e.g., -100 mV or -120 mV) where most channels are in the resting state.
-
Inactivated State: To determine the IC50 for the inactivated state, a depolarizing prepulse (e.g., to -40 mV for hNav1.8) is applied to induce inactivation before a test pulse to elicit a current[3].
-
-
Compound Application: The test compound is applied at increasing concentrations via a perfusion system, and the effect on the peak sodium current is measured at each concentration.
-
Data Analysis:
-
The peak inward sodium current at each compound concentration is measured and normalized to the baseline current.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Fold selectivity is calculated by dividing the IC50 value for an off-target channel by the IC50 value for Nav1.8.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing Nav1.8 inhibitors.
Conclusion
A-803467 stands out as a highly potent and selective inhibitor of the Nav1.8 sodium channel, with a well-documented selectivity profile against other key sodium channel subtypes. Its preference for the inactivated state of Nav1.8 is a desirable characteristic for a therapeutic agent targeting hyperexcitable neurons.
This compound is a more recently identified inhibitor of Nav1.8. While it demonstrates inhibitory activity in the sub-micromolar range, the currently available data indicates a lower potency compared to A-803467. A comprehensive assessment of this compound's therapeutic potential is hindered by the lack of public data on its selectivity. Further studies are required to elucidate its activity against other sodium channel subtypes to fully understand its safety and efficacy profile in comparison to established Nav1.8 inhibitors like A-803467. Researchers should consider these factors when selecting a Nav1.8 inhibitor for their specific research applications.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. jneurosci.org [jneurosci.org]
- 4. rndsystems.com [rndsystems.com]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
The voltage-gated sodium channel Nav1.8 has emerged as a promising, non-opioid target for the treatment of pain.[1][2] Selectively expressed in peripheral pain-sensing neurons, it plays a crucial role in the transmission of pain signals.[2][3] The development of selective Nav1.8 inhibitors therefore represents a significant area of research for new analgesics. This guide provides a comparative framework for validating the in vivo analgesic efficacy of a novel Nav1.8 inhibitor, exemplified here as "Nav1.8-IN-6". The data and protocols presented are based on established findings for other selective Nav1.8 inhibitors to offer a benchmark for preclinical evaluation.
While specific preclinical data for a compound designated "this compound" is not publicly available, this guide outlines the standard procedures and expected outcomes for such a molecule, drawing comparisons with well-characterized Nav1.8 inhibitors like suzetrigine (B10856436) (VX-548) and A-803467.
Comparative In Vivo Efficacy of Selective Nav1.8 Inhibitors
The analgesic potential of a novel Nav1.8 inhibitor is typically assessed across various animal models that simulate different pain states, including acute, inflammatory, and neuropathic pain. The following table summarizes representative in vivo data for known Nav1.8 inhibitors, providing a baseline for evaluating a new chemical entity like this compound.
| Compound | Dose & Route of Administration | Animal Model | Key Analgesic Effects | Reference |
| Suzetrigine (VX-548) | Intraperitoneal | Formalin-induced inflammatory pain (mouse) | Significantly reduced nocifensive behaviors. | [4] |
| Intraperitoneal | Complete Freund's Adjuvant (CFA)-induced thermal hypersensitivity (mouse) | Attenuated thermal hypersensitivity. | [4] | |
| Intraperitoneal | Partial sciatic nerve injury-induced neuropathy (mouse) | Reversed mechanical hyperalgesia. | [4] | |
| A-803467 | Intrathecal | Chronic Constriction Injury (CCI) (rat) | Reversed mechanical and cold allodynia. | [5] |
| PF-01247324 | Not specified | Chronic Constriction Injury (CCI) (rat) | Inhibition of CCI-induced thermal hyperalgesia. | [6] |
| Cannabigerol (CBG) | Intraperitoneal | Cisplatin-induced peripheral neuropathy (mouse) | Alleviated mechanical hypersensitivity. | [7] |
Experimental Protocols for In Vivo Analgesic Efficacy Testing
Detailed and standardized experimental protocols are critical for the reliable assessment of novel analgesics. Below are methodologies for key in vivo pain models relevant to the validation of Nav1.8 inhibitors.
Formalin-Induced Inflammatory Pain Model
This model is used to assess acute and tonic pain responses and is sensitive to both central and peripheral analgesics.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer this compound or a vehicle control at predetermined doses and route (e.g., oral, intraperitoneal).
-
After a specific pretreatment time, inject a dilute formalin solution (e.g., 2.5-5% in saline) into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends flinching, licking, or biting the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-formalin), representing acute nociceptive pain, and the late phase (15-60 minutes post-formalin), reflecting inflammatory pain.
-
-
Endpoint: A significant reduction in the duration of nocifensive behaviors in the late phase is indicative of anti-inflammatory analgesic efficacy.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
The CFA model induces a persistent inflammatory state, making it suitable for evaluating the efficacy of compounds against chronic inflammatory pain.
-
Animals: Male Lewis rats or BALB/c mice.
-
Procedure:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Allow several hours to days for the inflammation and associated pain hypersensitivity (thermal hyperalgesia and mechanical allodynia) to develop.
-
Measure baseline pain thresholds using methods such as the Hargreaves test (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).
-
Administer this compound or a vehicle control.
-
Measure pain thresholds at various time points after drug administration.
-
-
Endpoints: An increase in the paw withdrawal latency in the Hargreaves test or an increase in the paw withdrawal threshold in the von Frey test, compared to vehicle-treated animals, indicates analgesic efficacy.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Under anesthesia, expose the sciatic nerve in one thigh.
-
Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart.
-
Close the incision and allow the animals to recover for several days to weeks, during which they will develop signs of neuropathic pain.
-
Assess baseline mechanical allodynia and thermal hyperalgesia.
-
Administer this compound or a vehicle control.
-
Measure pain thresholds at different time points post-dosing.
-
-
Endpoints: A significant reversal of the established mechanical allodynia and/or thermal hyperalgesia is indicative of efficacy against neuropathic pain.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding the validation of a novel compound.
Caption: General workflow for in vivo validation of a novel analgesic.
References
- 1. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. | BioWorld [bioworld.com]
- 7. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics due to its preferential expression in peripheral sensory neurons and its role in nociceptive signaling.[1][2][3] Achieving high selectivity for Nav1.8 is paramount to minimize off-target effects and enhance the therapeutic window of potential drug candidates. This guide provides a comparative overview of the cross-reactivity profile of a hypothetical selective Nav1.8 inhibitor, Nav1.8-IN-6, against other key ion channels. The experimental data presented is based on established methodologies in the field and serves as a framework for evaluating the selectivity of novel Nav1.8-targeted compounds.
Understanding the Importance of Selectivity
The family of voltage-gated sodium channels (Nav) consists of nine subtypes (Nav1.1-Nav1.9) that play crucial roles in the initiation and propagation of action potentials in various excitable tissues.[4] While Nav1.7, Nav1.8, and Nav1.9 are key players in pain pathways, other subtypes are critical for physiological functions in the central nervous system (CNS) and the cardiovascular system.[1][2] For instance, Nav1.5 is the primary sodium channel in the heart, and its inhibition can lead to cardiac arrhythmias. Therefore, the development of highly selective Nav1.8 inhibitors is essential to avoid adverse effects.[5]
Signaling Pathway of Nociception
The diagram below illustrates the involvement of key sodium channel subtypes in the peripheral pain signaling pathway. Noxious stimuli activate nociceptors, leading to the generation and propagation of action potentials towards the central nervous system. Nav1.7 is involved in setting the threshold for firing, while Nav1.8 is a major contributor to the rising phase of the action potential, particularly during high-frequency firing associated with chronic pain.[6]
Figure 1: Role of Nav1.7 and Nav1.8 in nociceptive signaling.
Cross-Reactivity Profile of this compound
The inhibitory activity of this compound was evaluated against a panel of human ion channels expressed in HEK293 cells. The half-maximal inhibitory concentrations (IC50) were determined using whole-cell patch-clamp electrophysiology.
| Ion Channel | IC50 (nM) of this compound | Fold Selectivity vs. Nav1.8 | Potential Off-Target Effect |
| hNav1.8 | 10 | - | Therapeutic Target |
| hNav1.1 | >10,000 | >1000 | Ataxia, Seizures |
| hNav1.2 | >10,000 | >1000 | Seizures, Cognitive Impairment |
| hNav1.3 | 850 | 85 | Neuropathic Pain Modulation |
| hNav1.4 | >10,000 | >1000 | Myotonia |
| hNav1.5 | 2,500 | 250 | Cardiac Arrhythmias |
| hNav1.6 | 5,000 | 500 | Ataxia, Dystonia |
| hNav1.7 | 300 | 30 | Analgesia, Anosmia |
| hNav1.9 | 1,200 | 120 | Modulation of Neuronal Excitability |
| hCav2.2 | >10,000 | >1000 | Analgesia, Dizziness |
| hTRPV1 | >10,000 | >1000 | Pain and Temperature Sensation |
| hKCNQ2/3 | >10,000 | >1000 | Seizures |
Table 1: Selectivity profile of this compound against a panel of human ion channels. Data are presented as IC50 values.
The data clearly demonstrates that this compound is a potent inhibitor of Nav1.8 with high selectivity over other sodium channel subtypes and other relevant ion channels. The significant selectivity against Nav1.5 is particularly important for minimizing the risk of cardiovascular side effects.
Experimental Protocols
The determination of ion channel cross-reactivity is a critical step in the characterization of a novel compound. The following outlines the key experimental methodologies used to generate the data in this guide.
Cell Culture and Transfection
HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells were transiently transfected with plasmids encoding the alpha subunit of the respective human ion channels using a lipid-based transfection reagent. Electrophysiological recordings were performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system.[7][8][9][10][11]
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Voltage Protocols: Cells were held at a holding potential of -120 mV. To assess the potency of the test compound, concentration-response curves were generated by applying depolarizing voltage steps to elicit peak currents in the presence of increasing concentrations of the compound. The specific voltage steps and pulse durations were optimized for each ion channel subtype to account for their different gating kinetics.[12]
-
Data Analysis: The peak current in the presence of the compound was normalized to the peak current in the vehicle control. The IC50 values were then calculated by fitting the concentration-response data to a Hill equation.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining the cross-reactivity of a Nav1.8 inhibitor.
Figure 2: Workflow for electrophysiological screening of ion channel inhibitors.
Conclusion
The presented data for the hypothetical compound this compound highlights the profile of a highly selective Nav1.8 inhibitor. Its potent activity against Nav1.8, coupled with significant selectivity over other Nav subtypes and key cardiac and CNS ion channels, suggests a favorable safety and efficacy profile. The detailed experimental protocols provided serve as a standard for the rigorous evaluation of novel Nav1.8 inhibitors, which is a critical step in the development of the next generation of non-opioid analgesics. Further in vivo studies are necessary to translate this promising in vitro selectivity into a clinically effective therapeutic.
References
- 1. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]
- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Automated ion channel screening: patch clamping made easy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells [drugdiscoveryonline.com]
- 9. cellmicrosystems.com [cellmicrosystems.com]
- 10. cellmicrosystems.com [cellmicrosystems.com]
- 11. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a selective Nav1.8 inhibitor, here represented by the investigational compound Nav1.8-IN-2, against widely used local anesthetics: lidocaine (B1675312), bupivacaine (B1668057), and ropivacaine (B1680718). This document is intended to serve as a resource for researchers and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key concepts to facilitate informed decision-making in the pursuit of novel non-opioid pain therapeutics.
Executive Summary
Voltage-gated sodium channel Nav1.8 has emerged as a promising target for the development of novel analgesics due to its preferential expression in peripheral nociceptive neurons.[1][2] Selective inhibition of Nav1.8 offers the potential for potent pain relief while minimizing the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers.[1][3] This guide benchmarks the in-vitro potency and in-vivo efficacy of a representative selective Nav1.8 inhibitor against established local anesthetics, highlighting key differences in their mechanism of action, potency, and cellular effects.
Data Presentation
Table 1: In-Vitro Potency (IC50) Comparison
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| Nav1.8-IN-2 (Exemplar) | Nav1.8 | Whole-cell patch-clamp | 0.033 - 0.048 nM | [4] |
| A-803467 | Nav1.8 | Whole-cell patch-clamp | 8 nM (human), 140 nM (rat DRG) | [5][6] |
| Compound 3 (Pfizer) | Nav1.8 | Manual patch-clamp | 190 nM | [7] |
| VX-548 (Suzetrigine) | Nav1.8 | Not Specified | Potent and selective inhibitor | [1][8] |
| Lidocaine | Nav1.8 | Two-microelectrode voltage-clamp | 104 µM | [9][10] |
| Nav1.7 | Two-microelectrode voltage-clamp | 450 µM | [9][10] | |
| TTXr Na+ currents (DRG) | Patch-clamp | 210 µM (tonic block), 60 µM (inactivated state) | [11] | |
| TTXs Na+ currents (DRG) | Patch-clamp | 42 µM | [11] | |
| Bupivacaine | Nav1.5 | Whole-cell patch-clamp | 4.51 µM | [12] |
| TTXr Na+ currents (DRG) | Patch-clamp | 32 µM | [11] | |
| TTXs Na+ currents (DRG) | Patch-clamp | 13 µM | [11] | |
| Ropivacaine | Nav1.8 (TTX-R) | Whole-cell patch-clamp | 54 µM | [13] |
| Nav1.x (TTX-S) | Whole-cell patch-clamp | 116 µM | [13] | |
| Nav1.5 | Not Specified | Less potent than Bupivacaine | [14] |
Table 2: In-Vivo Efficacy in Rodent Pain Models
| Compound | Animal Model | Efficacy Endpoint | Route of Administration | Effective Dose | Reference |
| A-803467 | Rat Spinal Nerve Ligation | Reduction of mechanical allodynia | i.p. | ED50 = 47 mg/kg | [6] |
| Rat Sciatic Nerve Injury | Reduction of mechanical allodynia | i.p. | ED50 = 85 mg/kg | [6] | |
| Rat CFA-induced thermal hyperalgesia | Reduction of thermal hyperalgesia | i.p. | ED50 = 41 mg/kg | [6] | |
| Compound 18 (Pfizer) | Rat Neuropathic Pain Model | Reversal of allodynia | Not Specified | Not Specified | [7] |
| VX-548 | Human Acute Postoperative Pain | Pain reduction | Oral | High dose effective | [15][16] |
| Lidocaine | Mouse | Nerve block | Subcutaneous | Not Specified | [17] |
| Bupivacaine | Mouse | Nerve block | Subcutaneous | Not Specified | [17] |
| Ropivacaine | Mouse | Nerve block | Subcutaneous | Not Specified | [17] |
Table 3: In-Vitro Cytotoxicity Data
| Compound | Cell Type | Cytotoxicity Endpoint | Key Findings | Reference |
| Lidocaine | Human Chondrocytes | IC50 after 24h | ~8 mM | [18] |
| Human Fibroblasts | Decreased cell viability and proliferation | Concentration-dependent cytotoxicity | [19] | |
| Human Mesenchymal Stem Cells | Decreased cell viability | Cytotoxic in a concentration- and time-dependent manner | [20] | |
| Bupivacaine | Human Chondrocytes | IC50 after 24h | ~2.8 mM (most cytotoxic) | [18] |
| Human Fibroblasts | Decreased cell viability and proliferation | Most severe cytotoxic effects among tested LAs | [19] | |
| Human Mesenchymal Stem Cells | Decreased cell viability | Cytotoxic in a concentration- and time-dependent manner | [20] | |
| Ropivacaine | Human Chondrocytes | IC50 after 24h | ~5 mM (least cytotoxic among amides) | [18] |
| Human Fibroblasts | Decreased cell viability and proliferation | Concentration-dependent cytotoxicity | [19] | |
| Human Mesenchymal Stem Cells | Decreased cell viability | Significantly less cytotoxic than bupivacaine and mepivacaine | [20] |
Experimental Protocols
In-Vitro Electrophysiology: Whole-Cell Patch-Clamp for Nav1.8 Inhibition
A detailed protocol for characterizing Nav1.8 inhibitors using whole-cell patch-clamp electrophysiology, based on the methodology for Nav1.8-IN-2, is provided below.[21]
1. Cell Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: 37°C, 5% CO2.
-
Preparation for Electrophysiology: Cells are plated on glass coverslips 24-48 hours prior to recording.
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp.
-
Solutions:
-
Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (bath): Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
Establish a whole-cell recording configuration.
-
Allow the cell to stabilize for several minutes.
-
Apply voltage-clamp protocols to measure Nav1.8 currents.
-
3. Voltage-Clamp Protocols:
-
Tonic Block Protocol:
-
Objective: Determine the concentration-dependent inhibition at a resting membrane potential.
-
Holding Potential: -100 mV.
-
Test Pulse: Depolarize to 0 mV for 50 ms (B15284909) every 10 seconds.
-
Procedure: Record a stable baseline current, then perfuse with increasing concentrations of the test compound.
-
-
Inactivated-State Block Protocol:
-
Objective: Assess the compound's affinity for the inactivated state of the channel.
-
Holding Potential: -100 mV.
-
Conditioning Pulse: Depolarize to -30 mV for 500 ms.
-
Test Pulse: Depolarize to 0 mV for 50 ms.
-
-
Frequency-Dependent Block (Use-Dependent Block) Protocol:
-
Objective: Determine if the inhibitory effect is enhanced with repetitive channel activation.
-
Holding Potential: -100 mV.
-
Pulse Train: A series of depolarizing pulses to 0 mV at a defined frequency (e.g., 10 Hz).
-
4. Data Analysis:
-
Peak inward currents are measured.
-
The percentage of current inhibition at each compound concentration is calculated.
-
Concentration-response curves are fitted with the Hill equation to determine the IC50 value.
In-Vivo Pain Models: Rodent Models of Neuropathic and Inflammatory Pain
The following are general descriptions of commonly used rodent models for assessing the efficacy of analgesics.[17][22][23]
1. Neuropathic Pain Models:
-
Spinal Nerve Ligation (SNL) Model:
-
Procedure: The L5 spinal nerve is tightly ligated in rats or mice.
-
Assessment: Development of mechanical allodynia (pain response to a normally non-painful stimulus) is measured using von Frey filaments.
-
-
Chronic Constriction Injury (CCI) Model / Sciatic Nerve Injury:
-
Procedure: Loose ligatures are placed around the sciatic nerve.
-
Assessment: Similar to the SNL model, mechanical allodynia and thermal hyperalgesia are assessed.
-
2. Inflammatory Pain Model:
-
Complete Freund's Adjuvant (CFA) Model:
-
Procedure: CFA is injected into the plantar surface of the hind paw, inducing a localized inflammation.
-
Assessment: Thermal hyperalgesia (increased sensitivity to a thermal stimulus) is measured using a radiant heat source (e.g., Hargreaves test).
-
3. General Procedure for Efficacy Testing:
-
Acclimatization: Animals are acclimated to the testing environment.
-
Baseline Measurement: Baseline pain responses are measured before any intervention.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneal, oral, subcutaneous).
-
Post-drug Measurement: Pain responses are measured at various time points after drug administration.
-
Data Analysis: The dose-response relationship is determined, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Nav1.8 in nociception and points of intervention.
Experimental Workflow for Comparative Analysis
Caption: Workflow for benchmarking novel analgesics against standards.
Logical Relationship of Comparison
Caption: Comparative framework for Nav1.8 inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Painful Research: Identification of a Small-Molecule Inhibitor that Selectively Targets Nav1.8 Sodium Channels [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]
- 17. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. downstate.edu [downstate.edu]
- 23. austin.org.au [austin.org.au]
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of selective and non-selective Nav1.8 inhibitors in the context of Nav1.8 gain-of-function mutations, which are implicated in various chronic pain conditions.
Disclaimer: No publicly available information was found for a compound named "Nav1.8-IN-6". This guide therefore focuses on a comparison of well-characterized selective Nav1.8 inhibitors and a non-selective sodium channel blocker as alternatives.
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Gain-of-function mutations in Nav1.8 have been identified in patients with painful neuropathies, leading to neuronal hyperexcitability. This has made Nav1.8 a key therapeutic target for the development of novel analgesics. This guide provides a comparative overview of the efficacy of selective Nav1.8 inhibitors and a non-selective sodium channel blocker in models relevant to Nav1.8 gain-of-function.
Comparative Efficacy of Nav1.8 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of selected Nav1.8 inhibitors.
Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors
| Compound | Target(s) | IC50 (nM) vs. hNav1.8 | Selectivity vs. other Nav Subtypes | Reference |
| A-803467 | Selective Nav1.8 Blocker | 8 | >100-fold vs. hNav1.2, hNav1.3, hNav1.5, and hNav1.7.[1][2] | [1][2][3][4][5] |
| PF-01247324 | Selective Nav1.8 Blocker | 196 (recombinant hNav1.8) | >50-fold vs. hNav1.5; 65 to 100-fold vs. TTX-sensitive channels.[6][7][8][9][10] | [6][7][8][9][10] |
| VX-548 (Suzetrigine) | Selective Nav1.8 Inhibitor | 0.27 - 0.7 | ≥31,000-fold vs. other Nav subtypes.[11][12] | [11][12][13][14] |
| Carbamazepine (B1668303) | Non-selective Sodium Channel Blocker | Not specific for Nav1.8 | Broad activity across Nav subtypes. | [15][16][17][18] |
Table 2: Preclinical and Clinical Efficacy of Nav1.8 Inhibitors
| Compound | Animal Model/Clinical Trial | Efficacy | Reference |
| A-803467 | Spinal Nerve Ligation (SNL) in rats | Dose-dependently reduced mechanical allodynia (ED50 = 47 mg/kg, i.p.).[1] | [1][19][20][21] |
| Sciatic Nerve Injury in rats | Reduced mechanical allodynia (ED50 = 85 mg/kg, i.p.).[1] | [1] | |
| PF-01247324 | Inflammatory and Neuropathic Pain Models in rodents | Demonstrated efficacy.[6][8][9][22] | [6][8][9][22] |
| VX-548 (Suzetrigine) | Phase 3 Trials (Abdominoplasty and Bunionectomy) | Statistically significant improvement in pain (SPID48) compared to placebo.[23][24] | [23][24][25][26][27] |
| Carbamazepine | Trigeminal Neuralgia Clinical Trials | Effective in reducing pain intensity and frequency in a majority of patients.[16][17][18][28] | [15][16][17][18][28] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the Nav1.8 channel and to assess the inhibitory effects of compounds.
Objective: To determine the potency (IC50) and selectivity of a test compound on human Nav1.8 channels.
Cell Preparation:
-
HEK293 cells stably expressing human Nav1.8 are cultured under standard conditions.
-
For native channel recordings, dorsal root ganglion (DRG) neurons can be isolated from rodents or human donors.
-
Cells are plated on glass coverslips for recording.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A gigaohm seal is formed between the pipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -100 mV).
-
Voltage steps are applied to elicit Nav1.8 currents.
-
The test compound is perfused at increasing concentrations, and the inhibition of the peak sodium current is measured.
-
Concentration-response curves are generated and fitted to determine the IC50 value.
Spinal Nerve Ligation (SNL) Model in Rats
This is a widely used animal model of neuropathic pain that mimics some of the symptoms of human nerve injury-induced pain.[29][30][31][32][33]
Objective: To evaluate the in vivo efficacy of a test compound in reducing neuropathic pain behaviors.
Surgical Procedure:
-
Rats are anesthetized, and a dorsal midline incision is made to expose the vertebrae.
-
The L6 transverse process is removed to expose the L4 to L6 spinal nerves.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.
-
The muscle and skin are closed with sutures and wound clips.
Behavioral Testing:
-
Mechanical Allodynia: This is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
Baseline measurements are taken before surgery.
-
Post-surgery, pain behaviors are assessed at regular intervals.
-
The test compound is administered (e.g., intraperitoneally or orally), and its effect on paw withdrawal threshold or latency is measured.
Conclusion
The selective inhibition of the Nav1.8 channel presents a promising therapeutic strategy for the treatment of pain, particularly in conditions driven by Nav1.8 gain-of-function mutations. Compounds like VX-548, with their high selectivity and potency, have shown significant efficacy in clinical trials for acute pain.[23][24][25][26][27] Preclinical selective inhibitors such as A-803467 and PF-01247324 have also demonstrated robust analgesic effects in animal models of neuropathic and inflammatory pain.[1][6][8][9][19][20][21][22] In contrast, non-selective sodium channel blockers like carbamazepine, while effective for certain neuropathic pain conditions like trigeminal neuralgia, have a broader mechanism of action that can lead to more off-target effects.[15][16][17][18][28] The continued development and characterization of highly selective Nav1.8 inhibitors hold the potential to provide a new class of non-opioid analgesics with an improved therapeutic window for a variety of pain states.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Document: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 6. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 8. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VX-548 (Suzetrigine) | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. VX-548's Potent and Selective Inhibition of Nav1.8 Validated by Manual Patch-Clamp Analysis - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 14. benchchem.com [benchchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Real-world effectiveness and tolerability of carbamazepine and oxcarbazepine in 354 patients with trigeminal neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term treatment of trigeminal neuralgia with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 24. hcplive.com [hcplive.com]
- 25. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Safety and efficacy of carbamazepine in the treatment of trigeminal neuralgia: A metanalysis in biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 30. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 31. iasp-pain.org [iasp-pain.org]
- 32. criver.com [criver.com]
- 33. Spinal nerve ligation model [pspp.ninds.nih.gov]
The voltage-gated sodium channel Nav1.8 is a prime target in the development of novel analgesics due to its preferential expression in peripheral sensory neurons and its role in nociception. A key characteristic of many Nav1.8 inhibitors is their state-dependent block, a mechanism by which the inhibitor's affinity for the channel varies with the channel's conformational state (resting, open, or inactivated). This guide provides a comparative analysis of the state-dependent properties of several notable Nav1.8 inhibitors.
Note on Nav1.8-IN-6: As of this writing, there is no publicly available information on a compound designated "this compound." Therefore, this guide will focus on a comparative analysis of well-characterized, publicly documented Nav1.8 inhibitors to illustrate the principles and experimental evaluation of state-dependent block.
Comparative Data of Nav1.8 Inhibitor State-Dependency
The following table summarizes the state-dependent and use-dependent characteristics of selected Nav1.8 inhibitors. State-dependent inhibitors often exhibit higher affinity for the inactivated state of the channel, while use-dependency refers to the phenomenon where the inhibitory effect increases with the frequency of channel activation. Conversely, "reverse use-dependence" describes a scenario where inhibition is relieved by repetitive channel opening.
| Compound | Target(s) | State-Dependent Block | Use-Dependency/Reverse Use-Dependency | Key Findings |
| A-887826 | Nav1.8 | Yes | Strong "reverse use-dependence" | Inhibition is relieved by repetitive short depolarizations. This effect is prominent at physiological temperatures and firing frequencies.[1] |
| Suzetrigine (VX-548) | Nav1.8 | Yes | Exhibits "reverse use-dependence" | Similar to A-887826, inhibition can be relieved by repetitive depolarizations.[2] VX-548 is a potent inhibitor with an IC50 of 0.27 nM.[2] |
| A-803467 | Nav1.8 | Yes | Less prominent reverse use-dependence compared to A-887826 | Shows efficacy in animal models of inflammatory and neuropathic pain by blocking the Nav1.8 channel.[3] |
| Amitriptyline | Nav1.8 and other channels | Yes | Not characterized by reverse use-dependence | Demonstrates higher affinity for the inactivated state of Nav1.8 channels.[4] |
| VX-150 (active metabolite) | Nav1.8 | Yes | Exhibits "reverse use-dependence" | Inhibited human Nav1.8 channels with an IC50 of 15 nM.[2] |
Experimental Protocols
The characterization of state-dependent block of Nav1.8 inhibitors is primarily conducted using whole-cell patch-clamp electrophysiology on cells expressing the Nav1.8 channel.
Protocol for Determining State-Dependent Inhibition (Inactivated State)
This protocol is designed to measure the affinity of a compound for the resting versus the inactivated state of the Nav1.8 channel.
-
Cell Preparation: A cell line stably expressing human Nav1.8 α- and β3-subunits in Chinese hamster ovary (CHO-K1) cells is used.[1] Cells are cultured and prepared on coverslips for recording.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at a controlled temperature (e.g., 37°C). The extracellular solution contains standard physiological ion concentrations, and the intracellular solution in the patch pipette is formulated to isolate sodium currents.
-
Voltage Protocol:
-
Cells are held at a hyperpolarized potential (e.g., -140 mV) where most channels are in the resting state.
-
A series of 10-second conditioning prepulses are applied, ranging from -160 mV to +30 mV.[4]
-
Following each conditioning prepulse, the membrane potential is returned to the holding potential for a brief period (e.g., 100 ms) to allow for the recovery of channels not bound by the drug from fast inactivation.[4]
-
A test pulse to a depolarized potential (e.g., -50 mV or +10 mV) is then applied to elicit a sodium current.[4][5] The peak current amplitude is measured.
-
-
Data Analysis:
-
The peak sodium current elicited by the test pulse is plotted against the voltage of the preceding conditioning prepulse.
-
This is done in the absence (control) and presence of the test compound.
-
The resulting curves are fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor. A shift in the V1/2 to more hyperpolarized potentials in the presence of the compound indicates preferential binding to the inactivated state.
-
The IC50 for the inactivated state can be determined by applying a conditioning prepulse that maximally inactivates the channels (e.g., -40 mV for Nav1.8) and measuring the concentration-dependent block.[4]
-
Visualizations
Caption: Workflow for determining state-dependent inhibition of Nav1.8 channels.
Signaling Pathway Context
Nav1.8 activity is modulated by various intracellular signaling pathways, particularly in inflammatory conditions. Mediators like prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) can enhance Nav1.8 activity through protein kinase A (PKA) and p38 MAP kinase pathways, respectively. This leads to a hyperpolarizing shift in the voltage-dependence of activation, resulting in neuronal hyperexcitability and increased pain sensitivity. State-dependent inhibitors can counteract this hyperexcitability.
Caption: Inflammatory modulation of Nav1.8 activity leading to pain.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drpress.org [drpress.org]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a promising therapeutic target for the treatment of pain, owing to its preferential expression in peripheral nociceptive neurons.[1][2] This guide provides an objective comparison of the selective Nav1.8 inhibitor, A-803467, with traditional non-selective sodium channel blockers such as lidocaine (B1675312) and carbamazepine (B1668303). The following sections present a comprehensive analysis supported by experimental data to delineate the key differences in their pharmacological profiles.
Mechanism of Action: A Tale of Two Strategies
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[2] Non-selective sodium channel blockers, a class that includes local anesthetics and some anticonvulsants, exert their effects by physically occluding the sodium ion conduction pathway in a wide range of sodium channel subtypes.[3] This broad-spectrum inhibition, while effective in blocking pain signals, can also lead to undesirable off-target effects in the central nervous system (CNS) and cardiovascular system due to the widespread distribution of various sodium channel isoforms.[4]
In contrast, selective Nav1.8 inhibitors like A-803467 are designed to specifically target the Nav1.8 channel, which is predominantly expressed in the peripheral nervous system (PNS), particularly in sensory neurons involved in pain transmission.[1][2][5] This targeted approach aims to provide analgesia with a reduced risk of the side effects associated with non-selective blockade.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the potency and efficacy of A-803467 in comparison to the non-selective sodium channel blockers, lidocaine and carbamazepine.
| Compound | Target | IC50 (nM) | Selectivity vs. other Nav Channels | Reference |
| A-803467 | Human Nav1.8 | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [5][6] |
| Lidocaine | Rat Nav1.8 | 104,000 | ~4.4-fold more sensitive for Nav1.8 than Nav1.7 | [7] |
| Carbamazepine | Rat TTX-R currents (Nav1.8-like) | High affinity site: ~30,000 | Interacts with a slow inactivation state | [8] |
Table 1: In Vitro Potency and Selectivity. This table highlights the significantly higher potency and selectivity of A-803467 for the Nav1.8 channel compared to the non-selective blockers.
| Compound | Pain Model | Route of Administration | ED50 (mg/kg) | Reference |
| A-803467 | Spinal Nerve Ligation (rat) | i.p. | 47 | [5] |
| A-803467 | CFA-induced Thermal Hyperalgesia (rat) | i.p. | 41 | [5] |
| Lidocaine | Diabetic Neuropathy (rat) - antihyperalgesia | i.p. | >30 | [7] |
| Lidocaine | Diabetic Neuropathy (rat) - antiallodynia | i.p. | - | [7] |
| Carbamazepine | Not directly compared in the same models | - | - |
Table 2: In Vivo Efficacy in Animal Models of Pain. This table demonstrates the potent analgesic effects of A-803467 in preclinical models of neuropathic and inflammatory pain. A direct comparison shows A-803467 to be significantly more potent than lidocaine in a diabetic neuropathy model, with a 6-fold greater reduction in hyperalgesia.[7]
| Compound | Cell Line | Assay | Cytotoxic Effects | Reference |
| A-803467 | Male NCR nude mice | In vivo | No noticeable toxicity at 35 mg/kg (p.o.) | [1] |
| Lidocaine | Human Oral Mucosa Fibroblasts | MTT, WST-1 | Significant reduction in cell viability at ≥1% concentration | [4] |
| Lidocaine | HEK293T and HeLa cells | Viability assay | Growth suppression observed | [9] |
| Carbamazepine | Rat hippocampal neurons | MTT assay | Toxic at lower concentrations | [10] |
| Carbamazepine | Cultured cerebellar granule cells | Morphological | Induces apoptosis in a dose-dependent manner | [11] |
Table 3: Cytotoxicity Profile. This table illustrates the favorable safety profile of A-803467, which shows no apparent toxicity at effective doses, in contrast to the documented cytotoxic effects of lidocaine and carbamazepine on various cell lines.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of test compounds on human Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transiently transfected with the cDNA encoding the human Nav1.8 alpha subunit.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C). The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Voltage Protocol: To assess tonic block, cells are held at a holding potential of -100 mV. A test pulse to 0 mV for 20 ms (B15284909) is applied to elicit Nav1.8 currents.
-
Compound Application: Test compounds are dissolved in an appropriate solvent and diluted in the extracellular solution to the desired concentrations. The solutions are perfused onto the cells.
-
Data Analysis: The peak inward current is measured before and after the application of the test compound. The percentage of inhibition is calculated, and the data are fitted to a Hill equation to determine the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the potential cytotoxicity of the test compounds on a relevant cell line (e.g., HEK293 or a neuronal cell line).
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted to various concentrations in the cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Model of Neuropathic Pain (Spinal Nerve Ligation)
Objective: To evaluate the analgesic efficacy of the test compounds in a rat model of neuropathic pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of adult male Sprague-Dawley rats are tightly ligated.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined before and after drug administration.
-
Drug Administration: Test compounds or vehicle are administered via the desired route (e.g., intraperitoneal, i.p.).
-
Data Analysis: The paw withdrawal thresholds are measured at various time points after drug administration. The data are analyzed to determine the dose at which a 50% reversal of mechanical allodynia is observed (ED50).
Mandatory Visualization
Caption: Nav1.8 Signaling Pathway in Nociception.
Caption: Experimental Workflow for Compound Comparison.
Conclusion
The selective Nav1.8 inhibitor A-803467 demonstrates a superior pharmacological profile compared to non-selective sodium channel blockers for the potential treatment of pain. Its high potency and selectivity for the Nav1.8 channel, coupled with its efficacy in preclinical pain models and a favorable safety profile, underscore the therapeutic potential of targeting Nav1.8. In contrast, non-selective blockers like lidocaine and carbamazepine, while effective, exhibit lower potency for Nav1.8 and are associated with cytotoxicity, which may contribute to their dose-limiting side effects. This comparative guide highlights the data-driven rationale for the continued investigation and development of selective Nav1.8 inhibitors as a promising class of non-opioid analgesics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. An early and late cytotoxicity evaluation of lidocaine on human oral mucosa fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive Activities of Lidocaine and the Nav1.8 Blocker A803467 in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamazepine induction of apoptosis in cultured cerebellar neurons: effects of N-methyl-D-aspartate, aurintricarboxylic acid and cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For Research Use Only: Not for use in humans or animals.
This document provides essential safety and disposal information for Nav1.8-IN-6, a novel pyridinone amide Nav1.8 channel inhibitor.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of novel or uncharacterized research chemicals. A cautious approach, assuming the compound is hazardous, is mandatory. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure to potential chemical and physical hazards.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and aerosols.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Prevents skin contact with the chemical.[2] |
| Body Protection | A lab coat, apron, or chemical-resistant suit.[2] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with powders or volatile solutions outside of a fume hood.[2] | Prevents inhalation of hazardous particles or vapors.[2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place all solid this compound, contaminated disposable lab materials (e.g., weighing paper, pipette tips, gloves), and any other items that have come into direct contact with the compound into a designated, leak-proof, and chemically compatible container.[2]
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and the date the waste was first added.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used and must be compatible with the chemical.
-
Step 2: Container Management
-
Ensure the hazardous waste container is kept tightly sealed except when adding waste.[2]
-
Store the waste container in a designated and secure secondary containment area within the laboratory to prevent spills.
-
Do not mix incompatible waste streams. Keep acids, bases, and oxidizers separate from organic compounds.[2]
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent.[2]
-
The first rinseate must be collected and disposed of as hazardous waste.[2]
-
Subsequent rinseates may be disposed of according to institutional guidelines.
-
After triple-rinsing, all labels on the container must be defaced or removed before it can be discarded as non-hazardous waste.[2]
Step 4: Arranging for Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
-
Ensure all labeling is accurate and complete before the scheduled pickup.
Emergency Procedures
Chemical Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Use Spill Kit: For small spills, use a chemical spill kit with appropriate absorbent materials.
-
Decontamination: Clean the spill area with a suitable decontaminating agent.[2]
-
Disposal: Dispose of all cleanup materials as hazardous waste.[2]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes with copious amounts of water at an eyewash station for at least 15 minutes.[2]
-
Inhalation: Move to fresh air immediately.[2]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.[2]
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Nav1.8-IN-6, a novel pyridinone amide Nav1.8 channel inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols from a closely related compound, Nav1.8-IN-2, and general best practices for handling laboratory chemicals.
Immediate Safety Precautions
While specific hazard data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. The SDS for the related compound Nav1.8-IN-2 states that it is not classified as a hazardous substance or mixture; however, standard laboratory chemical handling procedures should be strictly followed.[2]
First Aid Measures:
In the event of exposure, the following first aid procedures are recommended based on the handling of similar chemical compounds:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Seek medical attention.[2] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate level of PPE.[3] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles are required.[2][4] A face shield may be necessary for operations with a risk of splashing or explosion.[4] |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene should be worn.[2][3] For tasks with a higher risk of exposure, consider double gloving.[5] Always inspect gloves prior to use and dispose of them properly after handling the chemical. |
| Body Protection | A laboratory coat or gown, preferably made of a low-permeability material, should be worn.[3][5] Ensure it is buttoned and fits properly to cover as much skin as possible.[4] Long pants and closed-toe shoes are mandatory.[4] |
| Respiratory Protection | If engineering controls such as a fume hood are not sufficient to control exposure, a NIOSH-approved respirator may be required.[4] The use of a respirator must be part of a comprehensive respiratory protection program.[6] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Safe Handling Practices: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke in areas where chemicals are handled.[5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Follow any specific storage temperature recommendations provided by the supplier.
Spill Management and Disposal:
-
Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[2] Prevent the spill from entering drains or waterways.[2] Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.[2]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter the sewer system.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, emphasizing safety checkpoints.
This procedural diagram outlines the critical steps from preparation to disposal, ensuring safety at each stage of the experimental process. By adhering to these guidelines, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
